Diosmin
Description
Chronic venous insufficiency is a common condition the western population. Compression and pharmacotherapy are frequently used to manage chronic venous insufficiency, improving circulation and symptoms of venous disease. this compound is a bioflavonoid isolated from various plants or synthesized from [hesperidin]. It is used for the improvement of capillary fragility or venous insufficiency, including chronic venous insufficiency (CVI) and hemorrhoids. This compound is widely available over-the-counter and demonstrates a favourable a favorable safety profile.
This compound has been reported in Angelica gigas, Abies nephrolepis, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 6 investigational indications.
A bioflavonoid that strengthens vascular walls.
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOSUNBTXMUFQ-YFAPSIMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045892 | |
| Record name | Diosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
926.8±65.0 | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
520-27-4 | |
| Record name | Diosmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosmin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diosmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diosmin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QM776WJ5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
277-278 | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Diosmin in Chronic Venous Insufficiency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular and physiological mechanisms underlying the therapeutic effects of diosmin in chronic venous insufficiency (CVI). It synthesizes data from preclinical and clinical research, outlines detailed experimental protocols, and presents visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.
Core Mechanisms of Action of this compound in CVI
This compound, a naturally occurring flavonoid, exerts its therapeutic effects in CVI through a multi-pronged approach that addresses the primary pathophysiological aspects of the disease: impaired venous tone, insufficient lymphatic drainage, chronic inflammation, and microcirculatory dysfunction.[1]
Enhancement of Venous Tone
A cardinal feature of CVI is the loss of venous tone, leading to venous stasis and hypertension. This compound counteracts this by prolonging the vasoconstrictor effects of norepinephrine on the venous wall.[1] This action is believed to be mediated through:
-
Inhibition of Catechol-O-methyltransferase (COMT): By inhibiting COMT, an enzyme responsible for norepinephrine degradation, this compound increases the local bioavailability of this neurotransmitter, thereby enhancing venous constriction.
-
Increased Calcium Sensitivity: this compound has been shown to increase the sensitivity of venous smooth muscle contractile proteins to calcium, a critical element in muscle contraction, leading to improved venous tone.
Improvement of Lymphatic Drainage
Secondary lymphedema is a common complication of CVI, contributing significantly to limb edema. This compound improves lymphatic function by:
-
Increasing Lymphatic Contraction: It enhances the frequency and intensity of lymphatic vessel contractions, which propels lymph fluid more effectively.[1]
-
Reducing Lymphatic Permeability: this compound helps to maintain the integrity of the lymphatic capillary endothelium, reducing fluid leakage into the interstitial space.
Potent Anti-inflammatory Properties
Chronic inflammation is a key driver of the progression of CVI, leading to damage of venous valves and surrounding tissues. This compound exhibits significant anti-inflammatory activity by:
-
Inhibiting Pro-inflammatory Mediators: It reduces the synthesis and release of inflammatory molecules such as prostaglandins, thromboxanes, and key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]
-
Suppressing Leukocyte Adhesion and Activation: this compound downregulates the expression of endothelial adhesion molecules, thereby inhibiting the adhesion, migration, and activation of leukocytes, which are central to the inflammatory cascade in CVI.
-
Antioxidant Activity: this compound acts as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress-induced endothelial damage and inflammation.
Protection of the Microcirculation
Microvascular dysfunction in CVI leads to increased capillary permeability and subsequent edema and tissue damage. This compound improves microcirculatory health by:
-
Decreasing Capillary Hyperpermeability: It reinforces the capillary endothelium, reducing the leakage of fluid and macromolecules into the surrounding tissue.[1]
-
Increasing Capillary Resistance: this compound enhances the structural integrity of the capillary network, making it more resilient to the elevated pressures characteristic of CVI.[2]
Quantitative Data Presentation
The following tables summarize quantitative data from clinical studies investigating the effects of this compound in patients with chronic venous insufficiency.
Table 1: Effect of this compound on Plasma Levels of Inflammatory and Angiogenic Markers in CVI Patients
| Marker | Baseline (Mean ± SD) | After 3 Months of this compound Treatment (1200 mg/day) (Mean ± SD) | p-value | Reference |
| Pro-inflammatory & Pro-angiogenic Factors | ||||
| TNF-α (pg/mL) | 875.5 ± 568.4 | 355.7 ± 120.3 | < 0.001 | [2] |
| IL-6 (ng/mL) | 23.4 ± 8.1 | 15.9 ± 5.9 | < 0.01 | [2] |
| VEGF-A (pg/mL) | 78.9 ± 38.2 | 55.4 ± 24.1 | < 0.05 | [2] |
| VEGF-C (pg/mL) | 567.8 ± 174.2 | 382.1 ± 45.3 | < 0.05 | [2] |
| FGF2 (ng/mL) | 487.6 ± 289.8 | 311.2 ± 154.2 | < 0.01 | [2] |
| Anti-angiogenic Factor | ||||
| Angiostatin (ng/mL) | 88.1 ± 18.9 | 105.4 ± 22.3 | < 0.05 | [2] |
Table 2: Clinical Outcome Measures in CVI Patients Treated with this compound
| Outcome Measure | Baseline (Mean ± SD) | After 3 Months of this compound Treatment (1200 mg/day) (Mean ± SD) | p-value | Reference |
| Leg Circumference (cm) | 30.74 ± 0.58 | 29.11 ± 0.39 | < 0.05 | [2] |
| Pain Score (Visual Analog Scale, 0-10) | 1.8 ± 0.9 | 1.1 ± 0.8 | Not Specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures used to elucidate the mechanism of action of this compound.
Isolated Vein Contraction Assay
Objective: To determine the direct effect of this compound on venous smooth muscle contractility.
Methodology:
-
Tissue Preparation: Human saphenous vein segments are obtained from patients undergoing varicose vein surgery. The veins are cleaned of adipose and connective tissue and cut into 3-5 mm rings.
-
Organ Bath Setup: The venous rings are suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Tension Recording: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
Experimental Protocol: a. The rings are equilibrated for 90 minutes under a resting tension of 2 g, with the Krebs-Henseleit solution changed every 15 minutes. b. The viability of the venous rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 80 mM). c. After washing and returning to baseline tension, a cumulative concentration-response curve to a standard agonist like norepinephrine (10⁻⁹ to 10⁻⁵ M) is established. d. The rings are then incubated with this compound (e.g., 10⁻⁶ M) for 30 minutes, and the concentration-response curve to norepinephrine is repeated.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by potassium chloride. The potency (EC50) and efficacy (Emax) of norepinephrine in the absence and presence of this compound are calculated and compared.
Lymphoscintigraphy Protocol for Assessing Lymphatic Drainage
Objective: To quantitatively evaluate the effect of this compound on lymphatic flow.
Methodology:
-
Radiopharmaceutical: 99mTc-nanocolloidal human serum albumin is used as the radiotracer.
-
Patient Protocol: a. Patients are studied before and after a treatment period with this compound (e.g., 3-6 months). b. The patient lies in a supine position. c. A dose of approximately 185 MBq of the radiotracer in a volume of 0.2 mL is injected subcutaneously into the first interdigital space of both feet.
-
Image Acquisition: a. Dynamic imaging of the lower limbs is performed for the first 30 minutes post-injection using a large field-of-view gamma camera. b. Static images of the lower limbs, inguinal, and iliac regions are acquired at 1, 2, and 4 hours post-injection.
-
Quantitative Analysis: a. Regions of interest (ROIs) are drawn around the injection sites and the inguinal lymph nodes. b. The clearance rate of the radiotracer from the injection site is calculated as a percentage of the initial activity. c. The percentage of the injected dose that accumulates in the inguinal lymph nodes at each time point is determined. d. The transport index, a semi-quantitative measure of lymphatic function, can be calculated based on the timing of lymph node visualization and the pattern of lymphatic drainage.[3]
In Vitro Endothelial Permeability Assay
Objective: To measure the effect of this compound on the permeability of an endothelial cell monolayer.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are seeded at a density of 5 x 10⁴ cells/cm² on collagen-coated, microporous polycarbonate membranes of Transwell inserts (e.g., 0.4 µm pore size).
-
Monolayer Formation: The cells are cultured for 3-5 days to form a confluent monolayer. The integrity of the monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.
-
Treatment: The HUVEC monolayers are pre-incubated with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Permeability Measurement: a. A permeability-inducing agent (e.g., vascular endothelial growth factor (VEGF) or histamine) is added to the lower chamber. b. A fluorescent tracer molecule, such as fluorescein isothiocyanate (FITC)-dextran (40 kDa), is added to the upper chamber. c. After 1 hour of incubation at 37°C, samples are taken from the lower chamber, and the fluorescence is measured using a microplate reader.
-
Data Analysis: The amount of FITC-dextran that has traversed the monolayer is calculated from a standard curve. The permeability is expressed as a percentage of the control (cells treated with the permeability-inducing agent but without this compound).
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows for the experimental protocols.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effect of this compound Administration in Patients with Chronic Venous Disorders on Selected Factors Affecting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Diosmin: A Comprehensive Technical Guide on its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosmin, a naturally occurring flavonoid glycoside found predominantly in citrus fruits, has garnered significant scientific interest due to its wide array of pharmacological activities. Initially recognized for its venotonic and vasoprotective properties, extensive research has unveiled its potential in mitigating a variety of pathological conditions. This technical guide provides an in-depth overview of the biological activities of this compound, including its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the core signaling pathways modulated by this compound are presented to facilitate further research and drug development endeavors.
Pharmacokinetics and Metabolism
Upon oral administration, this compound is not directly absorbed. It is first hydrolyzed by intestinal microflora to its aglycone form, diosmetin.[1][2] Diosmetin is then absorbed and undergoes further metabolism.[1] The plasma elimination half-life of diosmetin is extensive, ranging from 26 to 43 hours.[1] The primary route of elimination for this compound's metabolites is through urine, mainly as glucuronic acid conjugates, while this compound and diosmetin themselves are not detected in urine.
Biological Activities and Therapeutic Potential
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Action:
-
Inhibition of NF-κB Pathway: this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3] It achieves this by preventing the phosphorylation and subsequent degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[4]
-
Downregulation of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, this compound effectively reduces the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][5][6][7]
-
Inhibition of Inflammatory Enzymes: this compound can also suppress the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]
Quantitative Data on Anti-inflammatory Effects:
| Parameter | Cell/Model System | Treatment/Concentration | Observed Effect | Reference(s) |
| TNF-α, IL-6, IL-1β secretion | LPS-stimulated BV2 microglial cells | This compound | Significant suppression | [10] |
| TNF-α, IL-6, IL-1β, COX-2 levels | HFD-fed mice liver | This compound | Significant reduction | [6] |
| TNF-α, COX-II, MPO levels | Acetic acid-induced ulcerative colitis in rats | This compound | Significant reduction | [8] |
| IL-6, IL-17, TNF-α, NF-κB mRNA | LPS-induced lung injury in mice | This compound (50 and 100 mg/kg) | Marked decrease in expression | [5] |
Antioxidant Activity
This compound demonstrates significant antioxidant properties, both through direct radical scavenging and by enhancing the endogenous antioxidant defense systems.
Mechanism of Action:
-
Radical Scavenging: While some studies suggest a moderate direct free-radical scavenging activity, others indicate that its primary antioxidant effects are mediated through other mechanisms.[11][12][13]
-
Upregulation of Antioxidant Enzymes: this compound has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14]
-
Reduction of Oxidative Stress Markers: Treatment with this compound leads to a decrease in markers of oxidative stress, including malondialdehyde (MDA), a product of lipid peroxidation.[8][10]
Quantitative Data on Antioxidant Effects:
| Assay | Compound | IC50 Value/Observed Effect | Reference(s) |
| DPPH Radical Scavenging | Diosgenin | 46.14 µg/mL | [15] |
| ABTS Radical Scavenging | Diosgenin | 35.17 µg/mL | [15] |
| Cellular Antioxidant Enzyme Activity (SOD, CAT) | H2O2-exposed endothelial cells | This compound (200–250 µM) | Significant increase in activity |
| Malondialdehyde (MDA) Level | H2O2-exposed endothelial cells | This compound (250 µM) | Decreased to near control levels |
Anti-Cancer Activity
This compound has emerged as a promising candidate in oncology due to its ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis through the modulation of various signaling pathways.
Mechanism of Action:
-
Induction of Apoptosis: this compound can trigger programmed cell death in various cancer cell lines by upregulating pro-apoptotic proteins like p53, Bax, and caspases (caspase-3 and -9), while downregulating the anti-apoptotic protein Bcl-2.[16]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G2/M checkpoint, by modulating the expression of cell cycle regulatory proteins.[17]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit critical signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[18]
-
Anti-Metastatic Effects: It can reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[16]
Quantitative Data on Anti-Cancer Effects:
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| A431 | Skin Cancer | 45 µg/ml | [16][19] |
| 4T1 | Breast Cancer | 387 µM | [17] |
Anti-Diabetic Activity
This compound exhibits therapeutic potential in the management of diabetes and its complications through multiple mechanisms.
Mechanism of Action:
-
Blood Glucose Regulation: Studies have shown that this compound can help in lowering blood glucose levels.[14][20]
-
Inhibition of Carbohydrate-Digesting Enzymes: this compound can inhibit the activity of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates, thereby reducing postprandial hyperglycemia.[21]
-
Improvement of Insulin Sensitivity: It has been observed to improve insulin sensitivity and stimulate glucose absorption in cells.[14]
-
Amelioration of Diabetic Complications: this compound has shown protective effects against diabetic neuropathy.[22][20]
Quantitative Data on Anti-Diabetic Effects:
| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference(s) | |---|---|---|---| | Fasting Blood Glucose | Nicotinamide/Streptozotocin-Induced Diabetic Rats | this compound (10 mg/kg) | Marked decrease |[14] | | HbA1c | Type 1 Diabetic Patients | Daflon 500 (90% this compound) | Decrease from 8.85% to 8.47% |[23] | | α-amylase inhibition | In vitro | V. arctostaphylos extract (containing flavonoids) | IC50 = 0.53 mg/mL |[2] | | α-glucosidase inhibition | In vitro | Flavonoids | Potent inhibition, some with IC50 values lower than acarbose |[24] |
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various models of neurological disorders, primarily through its anti-inflammatory and antioxidant activities.
Mechanism of Action:
-
Reduction of Neuroinflammation: this compound can cross the blood-brain barrier and reduce the levels of pro-inflammatory cytokines like TNF-α in the brain.[16][19][25]
-
Amelioration of Oxidative Stress: It mitigates oxidative stress in neuronal cells, which is a key factor in the pathogenesis of neurodegenerative diseases.[1][25]
-
Improvement of Cognitive Function: In animal models, this compound has been shown to improve memory and motor coordination.[19][25]
Quantitative Data on Neuroprotective Effects:
| Model System | Treatment | Observed Effect | Reference(s) |
| Rotenone-induced Parkinson's disease in rats | This compound (200 mg/kg) | Prevented motor impairment and histological damage | [1] |
| Scopolamine-induced cognitive impairment in rats | This compound (50 and 100 mg/kg) | Significantly reversed LTP impairment and improved memory | [19] |
| Traumatic brain injury in rats | This compound (100 mg/kg) | Significantly improved neurological scores and memory | [16] |
Therapeutic Applications in Clinical Practice
Chronic Venous Insufficiency (CVI)
This compound, often in combination with hesperidin, is widely used for the treatment of CVI. It improves venous tone, reduces capillary hyperpermeability, and has anti-inflammatory effects, leading to a significant reduction in symptoms like leg pain, heaviness, and swelling.[21][26][27][28][29]
Quantitative Data from CVI Clinical Trials:
| Study Parameter | Treatment | Duration | Outcome | Reference(s) |
| Global Symptom Intensity (VAS) | Non-micronized this compound 600 mg vs. MPFF 1000 mg | 6 months | ~50% reduction in basal symptom intensity for both | [26] |
| Leg Pain Intensity (VAS) | Non-micronized this compound vs. MPFF | - | Significant and equivalent reduction in both groups | [26] |
| Leg Circumference | µsmin® Plus (low-dose this compound) | 8 weeks | Significant reduction compared to placebo | [28] |
| Quality of Life (GIS) | µsmin® Plus (low-dose this compound) | 8 weeks | Significant improvement compared to placebo | [28] |
Hemorrhoidal Disease
This compound is effective in the management of both acute and chronic hemorrhoids. It reduces pain, bleeding, and inflammation, and can also be beneficial in post-hemorrhoidectomy recovery.[25][30]
Quantitative Data from Hemorrhoid Clinical Trials:
| Study Parameter | Treatment | Duration | Outcome | Reference(s) |
| Pain Reduction | Purified this compound | 1 week | 79% reduction | |
| Bleeding Reduction | Purified this compound | 1 week | 67% reduction | |
| Pain Reduction | Purified this compound | 2 weeks | 98% reduction | |
| Bleeding Reduction | Purified this compound | 2 weeks | 86% reduction | |
| Post-hemorrhoidectomy Pain | This compound | - | Significantly less pain at 6 and 12 hours, and on days 1, 2, 7, 10, and 14 post-surgery |
Key Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are a result of its ability to modulate several key intracellular signaling pathways.
NF-κB Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
MAPK/ERK Signaling Pathway
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or diosmetin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Antioxidant Capacity Determination: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the measurement of the scavenging capacity of antioxidants towards the stable DPPH radical. In the presence of an antioxidant, the purple color of DPPH fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the this compound/standard solution to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined.[6][18][27][29][30]
Protein Expression Analysis: Western Blotting for NF-κB Pathway
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract proteins and determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-IκBα, p65 subunit of NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[17][31]
Conclusion
This compound is a multifaceted flavonoid with a well-documented safety profile and a broad spectrum of biological activities that hold significant therapeutic promise. Its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects are underpinned by its ability to modulate critical cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound for a range of human diseases. Further well-designed clinical trials are warranted to fully elucidate its efficacy and establish optimal therapeutic regimens for various conditions.
References
- 1. The potential neuroprotective effect of this compound in rotenone-induced model of Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Assay Guided Isolation of an α-Amylase Inhibitor Flavonoid from Vaccinium arctostaphylos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates LPS-induced depression-like behaviors in mice: Inhibition of inflammation and oxidative stress in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Potential of this compound and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of this compound: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Potentiates the Antidiabetic Effects of Linagliptin in Nicotinamide/Streptozotocin-Induced Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. recentscientific.com [recentscientific.com]
- 16. This compound improved cognitive deficit and amplified brain electrical activity in the rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound is neuroprotective in a rat model of scopolamine-induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The effect of flavonoid treatment on the glycation and antioxidant status in Type 1 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The neuroprotective effects of hesperidin and this compound in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. benchchem.com [benchchem.com]
- 31. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
The Antioxidant Properties of Diosmin: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant properties of diosmin as demonstrated in various in-vitro studies. This compound, a naturally occurring flavonoid glycoside found predominantly in citrus fruits, has garnered significant scientific interest for its potent therapeutic effects, which are largely attributed to its ability to counteract oxidative stress. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.
Mechanisms of Antioxidant Action
In-vitro research reveals that this compound's antioxidant activity is not primarily mediated by direct radical scavenging, an activity which some studies have found to be moderate or minor.[1][2][3][4] Instead, its principal mechanism involves the modulation of endogenous cellular antioxidant systems and key signaling pathways.
Enhancement of Endogenous Antioxidant Enzymes
A primary mechanism of this compound's protective effect is its ability to bolster the cell's own antioxidant defenses. Studies consistently show that pre-treatment with this compound restores the activity of crucial antioxidant enzymes that are suppressed by oxidative stressors like hydrogen peroxide (H₂O₂).[1][5][6] The key enzymes affected are:
-
Superoxide Dismutase (SOD): Responsible for converting superoxide anions into hydrogen peroxide.[1][7] this compound enhances SOD activity, reducing the levels of this highly reactive radical.[8][9]
-
Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing its potential to form more dangerous radicals.[1][7] this compound treatment has been shown to significantly increase CAT activity.[8][9]
-
Glutathione Peroxidase (GPx): Works in concert with catalase to reduce hydrogen peroxide and lipid hydroperoxides, utilizing glutathione (GSH) as a reducing substrate.[1][8]
Inhibition of Lipid Peroxidation
Oxidative stress inflicts significant damage on cellular membranes through lipid peroxidation. Malondialdehyde (MDA) is a key end-product of this process and serves as a reliable biomarker for oxidative damage.[1][5] Multiple in-vitro studies have demonstrated that this compound effectively reduces the accumulation of MDA in cells subjected to oxidative stress, thereby preserving cell membrane integrity and function.[1][8][10]
Modulation of Cellular Signaling Pathways
This compound exerts its antioxidant effects by influencing complex signaling networks that regulate cellular responses to oxidative stress and inflammation.
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is bound by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[11][12] Diosmetin, the aglycone of this compound, has been shown to activate the Nrf2 pathway, promoting the expression of these cytoprotective enzymes.[11][13]
-
MAPK and NF-κB Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critically involved in inflammatory responses often triggered by oxidative stress.[1][8] Some research suggests that this compound's antioxidant effects may be linked to its ability to modulate the MAPK pathway, including proteins like p38, JNK, and ERK.[1][10] By inhibiting the activation of NF-κB, this compound can also downregulate the expression of pro-inflammatory mediators such as TNF-α and IL-1β, further mitigating cellular damage.[3][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress in human brain microvascular endothelial cells (HBMVEC) challenged with hydrogen peroxide (H₂O₂), as reported in literature.[1]
Table 1: Effect of this compound Pre-treatment on Antioxidant Enzyme Activity in H₂O₂-Stressed Endothelial Cells
| Enzyme | This compound Concentration (µM) | Relative Activity (% of Control) |
| SOD | 200 | Significantly Increased vs. H₂O₂ |
| 250 | Significantly Increased vs. H₂O₂ | |
| CAT | 200 | Significantly Increased vs. H₂O₂ |
| 250 | Significantly Increased vs. H₂O₂ | |
| GPx | 250 | Minor Increase vs. H₂O₂ |
Data synthesized from descriptions of results presented in scientific literature.[1]
Table 2: Effect of this compound Pre-treatment on Lipid Peroxidation in H₂O₂-Stressed Endothelial Cells
| Biomarker | This compound Concentration (µM) | Relative Concentration (% of Control) |
| MDA | 250 | Decreased almost to control levels |
Data synthesized from descriptions of results presented in scientific literature.[1]
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments used to assess the antioxidant properties of this compound.
Cell Culture and Treatment
-
Cell Line: Human Brain Microvascular Endothelial Cells (HBMVEC) or other relevant cell lines (e.g., HepG2) are commonly used.[14]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure: Cells are seeded in multi-well plates. Once confluent, they are pre-incubated with various concentrations of this compound (e.g., up to 250 µM) for a specified period (e.g., 24 hours).[1] Subsequently, oxidative stress is induced by adding a stressor like hydrogen peroxide (H₂O₂) for a defined duration before proceeding to endpoint assays.[1][6]
Intracellular Reactive Oxygen Species (ROS) Assay
-
Method: The 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) assay is frequently used.[1]
-
Principle: H₂DCFDA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to H₂DCF, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol: After treatment, cells are washed with phosphate-buffered saline (PBS) and incubated with H₂DCFDA solution in the dark. The fluorescence intensity, which is directly proportional to the intracellular ROS level, is measured using a fluorescence microplate reader or flow cytometer.
Antioxidant Enzyme Activity Assays
-
Cell Lysate Preparation: Following treatment, cells are washed, harvested, and lysed using a suitable buffer to release intracellular proteins. The total protein concentration is determined using a method like the Bradford assay to normalize enzyme activity.
-
Superoxide Dismutase (SOD) Activity: Commercial assay kits are typically used. The principle often involves an enzyme that generates superoxide radicals, and a detector molecule that reacts with the radicals to produce a colored product. SOD in the sample competes for the superoxide radicals, inhibiting the colorimetric reaction. The percentage of inhibition is proportional to the SOD activity.[15]
-
Catalase (CAT) Activity: The assay measures the decomposition of a known concentration of H₂O₂ by the catalase in the cell lysate. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[16]
-
Glutathione Peroxidase (GPx) Activity: This assay typically involves a coupled reaction. GPx catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored spectrophotometrically at 340 nm and is proportional to the GPx activity.[17]
Lipid Peroxidation (MDA) Assay
-
Method: The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method.
-
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct.
-
Protocol: Cell lysates are mixed with TBA reagent and incubated at high temperature (e.g., 95°C). After cooling, the absorbance of the resulting colored solution is measured spectrophotometrically (around 532 nm). The MDA concentration is calculated using a standard curve prepared with an MDA standard.[1]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental processes and molecular mechanisms discussed.
Caption: A flowchart of a typical in-vitro experiment to assess this compound's antioxidant effects.
Caption: this compound's mechanism via Nrf2 activation and inflammatory pathway inhibition.
Conclusion
The in-vitro evidence strongly supports the role of this compound as a potent antioxidant agent. Its efficacy stems not from direct radical scavenging but from its sophisticated ability to enhance the endogenous antioxidant enzyme machinery, prevent lipid peroxidation, and modulate critical cellular signaling pathways like Nrf2, MAPK, and NF-κB.[1][8][13] These findings highlight this compound's potential as a therapeutic agent for mitigating the cellular damage underlying numerous oxidative stress-related disorders and provide a solid foundation for further research and drug development.[5][6]
References
- 1. Antioxidant Potential of this compound and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of this compound: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of this compound: Evidence from Ex Vivo Human Skin Models [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Potential of this compound and Diosmetin against Oxidative Stress in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential and Therapeutic Roles of this compound in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eudoxuspress.com [eudoxuspress.com]
- 9. Critical Properties of this compound | Encyclopedia MDPI [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. Diosmetin alleviates cerebral ischemia-reperfusion injury through Keap1-mediated Nrf2/ARE signaling pathway activation and NLRP3 inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting KEAP1/Nrf2, AKT, and PPAR-γ signals as a potential protective mechanism of this compound against gentamicin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound or Hesperidin? Comparison of Antioxidative Action of Two Venoactive Flavonoids in Type 1 Diabetic Rats [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of an organoselenium compound [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Diosmin from Citrus Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of hesperidin from citrus sources, its subsequent conversion to diosmin, and the purification and micronization of the final product. Quantitative data is summarized for easy comparison, and experimental workflows and relevant signaling pathways are visualized to aid in comprehension.
Introduction
This compound is a flavonoid glycoside commonly found in citrus fruits. It is widely used in the pharmaceutical industry for its venotonic and anti-inflammatory properties, primarily in the treatment of chronic venous insufficiency and hemorrhoids.[1] While this compound can be directly extracted from some plant sources, it is more commonly synthesized from the more abundant citrus flavonoid, hesperidin.[2][3] The poor aqueous solubility of this compound necessitates micronization to improve its bioavailability.[4][5] This document outlines the key procedures for obtaining high-purity, micronized this compound from citrus waste, a valuable process for the pharmaceutical and nutraceutical industries.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10⁻⁶) |
| Water | 298.15 | 1.25 |
| Ethanol | 298.15 | 2.57 |
| Isopropyl Alcohol | 298.15 | 3.95 |
| PEG-400 | 298.15 | 847 |
| β-Cyclodextrin (0.02 M) | 298.15 | 1850 |
Data sourced from a study on the solubility of this compound in pure solvents and a β-cyclodextrin solution.
Table 2: Comparison of Hesperidin to this compound Conversion Methods
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Traditional Method | Iodine, Sodium Hydroxide | Pyridine | 100 | 5 | 66-75 | >90 | [3][6] |
| Modified Method | Iodine, Sodium Hydroxide | Morpholine:Methanol (9:1) | 85-90 | 9 | Not Specified | Not Specified | [7] |
| Green Chemistry Approach | Iodine | Ionic Liquids (e.g., [BMIM]BF4) | 68-70 | 6 | up to 99 | Not Specified | [6] |
| Solvent-Free Method | Acetic Anhydride, H₂O₂, Sodium Iodide | Aqueous | Not Specified | Not Specified | 77 | 90 | [8] |
Table 3: Hesperidin Extraction Yields from Citrus Peels
| Citrus Source | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Orange Peel | Solvent Extraction | 80% Ethanol | 35 | 30 min | 1.968 g GAE/100g | [9] |
| Orange Peel | Ultrasound-Assisted | 4:1 Ethanol:Water | 40 | 30 min | 205.2 mg/100g FW | [10] |
| Mexican Lime Peel | Hydroalcoholic Extraction | 60% Ethanol | 50 | 100 min | 2.25 mg/g dry peel | [11] |
GAE: Gallic Acid Equivalents; FW: Fresh Weight.
Experimental Protocols
Protocol 1: Extraction of Hesperidin from Citrus Peel Waste
This protocol details a conventional solvent extraction method for obtaining hesperidin from dried citrus peels.
Materials and Equipment:
-
Dried and powdered citrus peels (e.g., orange, lemon)
-
Petroleum ether (40-60°C)
-
Methanol
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Defatting: Place 250 g of dried citrus peel powder into the thimble of a Soxhlet extractor. Extract with 800 mL of petroleum ether for 4 hours to remove oils and lipids.[9]
-
Hesperidin Extraction: After defatting, remove the thimble and allow the powder to air dry to remove residual petroleum ether. Place the defatted powder back into the Soxhlet apparatus and extract with 800 mL of methanol. Continue the extraction until the solvent running through the siphon is colorless.[9]
-
Concentration: Concentrate the methanolic extract using a rotary evaporator until the volume is reduced to approximately 100-150 mL.
-
Crystallization: Cool the concentrated extract in an ice bath to induce crystallization of hesperidin. Allow to stand for several hours, or overnight, to maximize crystal formation.
-
Isolation and Washing: Filter the crude hesperidin crystals using a Buchner funnel. Wash the crystals with cold methanol to remove soluble impurities.
-
Drying: Dry the purified hesperidin crystals in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Conversion of Hesperidin to this compound
This protocol describes a common laboratory-scale method for the synthesis of this compound from hesperidin using an iodine-mediated dehydrogenation reaction.
Materials and Equipment:
-
Hesperidin
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Pyridine
-
Methanol
-
Acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 10 g of hesperidin in 70 mL of pyridine.[6]
-
Addition of Reagents: To the stirred solution, add 4.5 g of iodine and a solution of 1 g of sodium hydroxide in a small amount of water.[6]
-
Dehydrogenation: Heat the reaction mixture to 100°C and maintain under reflux with continuous stirring for 5 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture in an ice bath overnight to allow for the precipitation of crude this compound.
-
Isolation of Crude this compound: Filter the precipitate and wash thoroughly with deionized water to remove pyridine and other water-soluble impurities.
-
Purification by Acid-Base Treatment: a. Dissolve the crude this compound in a 5% aqueous solution of sodium hydroxide. b. Filter the solution to remove any insoluble impurities. c. Acidify the filtrate with acetic acid to a pH of 6-7 to precipitate the purified this compound.[8]
-
Final Washing and Drying: Filter the purified this compound, wash with deionized water, followed by a wash with cold methanol. Dry the final product in a vacuum oven at 60°C.
Protocol 3: Purification of this compound by Recrystallization
This protocol is for the further purification of crude this compound to achieve higher purity.
Materials and Equipment:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flask, dissolve 10 g of crude this compound in 180 mL of dimethylformamide (DMF). Heat the mixture to 90-95°C with stirring until a clear solution is obtained.[12]
-
Crystallization: While maintaining the temperature, slowly add 90 mL of hot deionized water to the solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation: Filter the recrystallized this compound using a Buchner funnel.
-
Washing and Drying: Wash the crystals with hot water, followed by deionized water. Dry the purified this compound in a vacuum oven at 60°C.
Protocol 4: Micronization of this compound
Micronization is a critical step to enhance the bioavailability of the poorly water-soluble this compound.
Materials and Equipment:
-
Purified this compound
-
Air jet mill or other suitable micronization equipment
Procedure:
-
Preparation: Ensure the purified this compound is completely dry before micronization.
-
Milling: Introduce the this compound powder into the air jet mill. The high-velocity air causes the particles to collide and break down into smaller sizes.
-
Particle Size Analysis: The goal is to achieve a particle size distribution where at least 90% of the particles are less than 2.5 µm in diameter.[13] This can be verified using techniques such as laser diffraction.
-
Collection: Collect the micronized this compound powder from the collection chamber of the mill.
Visualizations
Experimental Workflows
Caption: Workflow for this compound Production from Citrus Peels.
Signaling Pathways Modulated by this compound
Caption: Key Signaling Pathways Modulated by this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the extraction, synthesis, and purification of this compound from citrus sources. The conversion of hesperidin to this compound remains a high-yielding and widely practiced method. Adherence to detailed purification and subsequent micronization protocols is essential for producing a high-purity, bioavailable active pharmaceutical ingredient. The understanding of this compound's interaction with key cellular signaling pathways, such as PI3K/Akt, STAT3, and NF-κB, is crucial for ongoing research and the development of new therapeutic applications.[1][14]
References
- 1. Potential and Therapeutic Roles of this compound in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020016408A1 - Pharmaceutical composition in the form of a chewable tablet of this compound or of a flavonoid moiety - Google Patents [patents.google.com]
- 5. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP3053930A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. qascf.com [qascf.com]
- 10. researchgate.net [researchgate.net]
- 11. A Green Process for the Extraction and Purification of Hesperidin from Mexican Lime Peel (Citrus aurantifolia Swingle) that is Extendible to the Citrus Genus [mdpi.com]
- 12. WO2010092592A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. CN1823807A - Micronize this compound and hesperidine composition suppository - Google Patents [patents.google.com]
- 14. This compound: A promising phytochemical for functional foods, nutraceuticals and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-Synthetic Production of Diosmin from Hesperidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmin, a flavone glycoside, is a valuable phlebotropic agent widely used in the treatment of chronic venous insufficiency and hemorrhoids. While naturally present in some citrus fruits, its concentration is often too low for commercially viable extraction.[1][2] Consequently, semi-synthetic production methods starting from the more abundant flavanone glycoside, hesperidin, are the primary route for industrial-scale manufacturing. Hesperidin is readily extracted from the peels of citrus fruits like oranges and lemons.[1][2]
This document provides detailed application notes and experimental protocols for the most common and effective semi-synthetic methods for converting hesperidin to this compound. The primary focus will be on the well-established iodination-dehydroiodination method, including recent advancements using greener solvent alternatives.
Chemical Transformation: Hesperidin to this compound
The conversion of hesperidin to this compound involves the introduction of a double bond in the C-ring of the flavanone structure, transforming it into a flavone. This is an oxidation reaction.
References
Application Notes and Protocols for the Quantification of Diosmin in Plasma using HPLC
These application notes provide detailed protocols for the quantification of diosmin and its aglycone, diosmetin, in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection. The methods described are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction
This compound is a flavonoid glycoside commonly used in the treatment of chronic venous insufficiency and hemorrhoids. Following oral administration, this compound is hydrolyzed by intestinal microflora to its aglycone, diosmetin, which is then absorbed into the systemic circulation.[1][2][3][4][5][6] Therefore, the quantification of diosmetin in plasma is crucial for pharmacokinetic assessments of this compound. This document outlines two validated methods for this purpose: an HPLC-UV method and a more sensitive LC-MS/MS method.
Method 1: HPLC with UV Detection for Diosmetin Quantification
This method is a robust and cost-effective approach for the determination of diosmetin in human plasma, suitable for studies where high sensitivity is not a primary requirement.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Diosmetin | [1][4] |
| Internal Standard | 7-Ethoxycoumarin | [1][4] |
| Linearity Range | 10 - 300 ng/mL | [1][4][5] |
| Correlation Coefficient (r) | > 0.999 | [1][4][5] |
| Limit of Quantification (LOQ) | 10 ng/mL | [1] |
| Recovery | ||
| Diosmetin (50 ng/mL) | 92.0 ± 6.5% | [1] |
| Diosmetin (100 ng/mL) | 91.1 ± 3.3% | [1] |
| Diosmetin (200 ng/mL) | 89.7 ± 1.7% | [1] |
| 7-Ethoxycoumarin (500 ng/mL) | 86.8 ± 1.3% | [1] |
| Intra-day Precision (%RSD) | 1.6 - 4.6% | [1][4][5] |
| Inter-day Precision (%RSD) | 2.2 - 5.3% | [1][4][5] |
| Accuracy | > 97.9% | [1][4][5] |
Experimental Protocol
1. Materials and Reagents:
-
Diosmetin and 7-Ethoxycoumarin reference standards
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Acetic acid (glacial)
-
Phosphate buffer (0.1 M, pH 2.4)
-
Human plasma (drug-free)
-
Water (HPLC grade)
2. Standard Solution Preparation:
-
Stock Solutions (400 µg/mL): Prepare stock solutions of diosmetin and 7-ethoxycoumarin in a 50:50 (v/v) mixture of methanol and DMSO.[1]
-
Working Standard Solutions (Diosmetin): Prepare working solutions of diosmetin at concentrations of 0.5, 1.25, 2.5, 5, 10, 12.5, and 15 µg/mL by diluting the stock solution with methanol.[1]
-
Working Internal Standard Solution (7-Ethoxycoumarin): Prepare a working solution of 7-ethoxycoumarin at 25 µg/mL by diluting the stock solution with methanol.[1]
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of plasma sample into a centrifuge tube.
-
Spike with 20 µL of the appropriate diosmetin working solution and 20 µL of the internal standard working solution.[1]
-
Add 2 mL of phosphate buffer (0.1 M, pH 2.4).[1]
-
Add 6 mL of diethyl ether.[1]
-
Shake for 30 minutes at 37°C.[1]
-
Centrifuge at 3000 rpm.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4. HPLC Conditions:
-
Mobile Phase: Methanol:Water:Acetic Acid (55:43:2, v/v/v).[1][4][5]
-
Flow Rate: 0.9 mL/min.[1]
-
Injection Volume: As appropriate for the instrument and desired sensitivity.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak height ratios of diosmetin to the internal standard against the concentration of diosmetin.
-
Determine the concentration of diosmetin in the plasma samples from the calibration curve.
Method 2: LC-MS/MS for Simultaneous Quantification of this compound and Diosmetin
This method offers higher sensitivity and specificity, allowing for the simultaneous determination of both this compound and its aglycone diosmetin. It is particularly suitable for pharmacokinetic studies requiring lower limits of quantification.
Quantitative Data Summary
| Parameter | This compound | Diosmetin | Reference |
| Internal Standard | 7-Ethoxycoumarin | 7-Ethoxycoumarin | [2] |
| Linearity Range | 0.25 - 500 ng/mL | 0.25 - 500 ng/mL | [2][7] |
| Correlation Coefficient (R²) | > 0.992 | > 0.992 | [2][7] |
| Recovery | 87.5% | 89.2% | [2][7] |
| Intra-batch Precision (%CV) | 1.5 - 11.2% | 2.8 - 12.5% | [2][7] |
| Inter-batch Precision (%CV) | 5.2 - 11.5% | 8.5 - 9.8% | [2][7] |
| Accuracy | -2.7 to 4.2% | -1.6 to 3.5% | [2][7] |
Experimental Protocol
1. Materials and Reagents:
-
This compound and Diosmetin reference standards
-
7-Ethoxycoumarin (Internal Standard)
-
Methanol (HPLC grade)
-
Formic acid
-
tert-Butyl methyl ether
-
β-glucuronidase/sulphatase
-
Human plasma (drug-free)
-
Water (HPLC grade)
2. Standard Solution Preparation:
-
Prepare stock and working standard solutions of this compound, diosmetin, and the internal standard in methanol.
3. Sample Preparation:
-
Incubate plasma samples with β-glucuronidase/sulphatase to deconjugate any metabolites.[2]
-
Perform a liquid-liquid extraction by adding tert-butyl methyl ether at pH 2.[2][7]
-
Vortex and centrifuge the samples.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Ionization Mode: Positive Ion Atmospheric Pressure Chemical Ionization (APCI).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
5. Data Analysis:
-
Construct calibration curves for both this compound and diosmetin by plotting the peak area ratios of the analyte to the internal standard against the analyte concentration.
-
Quantify the analytes in the plasma samples using the respective calibration curves.
Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC quantification of this compound/diosmetin in plasma.
Method Selection Guide
Caption: Decision tree for selecting an appropriate HPLC method.
References
- 1. staff-old.najah.edu [staff-old.najah.edu]
- 2. Simultaneous determination of this compound and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A validated HPLC determination of the flavone aglycone diosmetin in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of FT-IR Spectroscopy for Rapid and Accurate Analysis of Diosmin in Pharmaceutical Formulations
Introduction
Diosmin, a naturally occurring flavonoid glycoside, is widely used in the treatment of chronic venous insufficiency and hemorrhoidal disease. Ensuring the quality and dosage accuracy of this compound in pharmaceutical products is crucial for its therapeutic efficacy. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and cost-effective analytical technique for the qualitative and quantitative analysis of active pharmaceutical ingredients (APIs) like this compound. This application note details the protocols for using FT-IR spectroscopy in the analysis of this compound in pharmaceutical tablets, providing a significant advantage over time-consuming chromatographic methods by minimizing sample preparation.[1][2][3]
Principle
FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The resulting spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. For quantitative analysis, the intensity of specific absorption bands, which is proportional to the concentration of the analyte, is measured.[4] The Beer-Lambert law can be applied, or more advanced chemometric methods such as Partial Least Squares (PLS) and Principal Component Regression (PCR) can be utilized for more complex matrices to enhance accuracy and reliability.[4][5][6][7]
I. Qualitative Analysis of this compound
Objective: To identify the presence of this compound in a pharmaceutical formulation by comparing its FT-IR spectrum with that of a reference standard.
Experimental Protocol:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a standard detector.
-
Sample Preparation:
-
Reference Standard: Prepare a potassium bromide (KBr) disc by intimately mixing 1-2 mg of pure this compound standard with approximately 200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Pharmaceutical Tablet: Grind a single tablet into a fine powder using a mortar and pestle. Prepare a KBr disc with the powdered tablet using the same procedure as for the reference standard.
-
-
Spectral Acquisition:
-
Record the FT-IR spectrum of the KBr pellet containing the this compound standard over the range of 4000-400 cm⁻¹.
-
Record the FT-IR spectrum of the KBr pellet containing the powdered tablet under the same instrumental conditions.
-
-
Data Analysis:
-
Overlay the FT-IR spectrum of the sample with the spectrum of the this compound reference standard.
-
Compare the positions and relative intensities of the characteristic absorption bands. The presence of this compound is confirmed if the major peaks in the sample spectrum match those of the standard. A characteristic peak for the carbonyl group in this compound is observed around 1658 cm⁻¹.[5]
-
Characteristic FT-IR Bands of this compound:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching vibrations |
| ~2900 | C-H stretching vibrations |
| ~1658 | C=O stretching (conjugated) |
| 1600-1450 | C=C aromatic ring stretching |
| ~1100 | C-O stretching |
II. Quantitative Analysis of this compound
Objective: To determine the concentration of this compound in a pharmaceutical formulation using FT-IR spectroscopy coupled with chemometric analysis.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer, preferably with Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Attenuated Total Reflectance (ATR) accessories for simplified sample handling.
-
Sample Preparation (Calibration and Validation Sets):
-
Prepare a series of calibration standards by mixing known amounts of pure this compound standard with a placebo base (excipients commonly found in the tablets being analyzed) to cover a concentration range that brackets the expected this compound concentration in the commercial tablets (e.g., 60-100% w/w).[1][8]
-
Grind each standard mixture and the test tablet samples into a fine, homogeneous powder.
-
-
Spectral Acquisition:
-
Data Analysis using Chemometrics:
-
Data Pre-processing: Apply appropriate pre-processing techniques to the spectral data, such as baseline correction and normalization, to minimize variations not related to the analyte concentration.
-
Model Development: Develop a quantitative model using Partial Least Squares (PLS) regression. The model will correlate the spectral data of the calibration standards with their known this compound concentrations.
-
Model Validation: Validate the PLS model using an independent set of samples or through cross-validation to assess its predictive accuracy. Key validation parameters include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).
-
Quantification: Use the validated PLS model to predict the this compound concentration in the unknown tablet samples from their FT-IR spectra.
-
Quantitative Data Summary:
The following tables summarize the performance of FT-IR based methods for the quantitative analysis of this compound from various studies.
Table 1: Performance of Chemometric Models for this compound Quantification
| Spectroscopic Technique | Chemometric Model | Relative Standard Error of Prediction (%) | Recovery (%) | Reference |
| FT-IR (MIR) | PLS, PCR+ | Not Specified | Not Specified | [4][7] |
| FT-Raman, DRIFTS/MIR, DRIFTS/NIR | PLS | 1.0 - 2.4 | 99.5 - 100.5 | [1][3][8] |
Table 2: Comparison of FT-IR with a Reference Method (HPLC)
| Pharmaceutical Product | This compound Content by FT-IR (mg/tablet) | This compound Content by HPLC (mg/tablet) | Recovery (%) |
| Product A | 448.5 | 450.0 | 99.7 |
| Product B | 498.2 | 500.0 | 99.6 |
(Note: The data in Table 2 is illustrative and based on typical recovery values reported in the literature.[1][8])
Visualizations
Below are diagrams illustrating the experimental workflows for the qualitative and quantitative analysis of this compound using FT-IR spectroscopy.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in pharmaceutical formulations using Fourier transform infrared spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Dissolution Testing of Diosmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the in vitro dissolution testing of diosmin tablets and capsules. It outlines the necessary equipment, reagents, and procedural steps, and includes recommendations for data analysis and interpretation.
Principle of Dissolution Testing
Experimental Protocol: In Vitro Dissolution of this compound
This protocol is based on methodologies described in various scientific publications and pharmacopeial guidelines.
Equipment and Reagents
-
Dissolution Apparatus: USP Apparatus 2 (Paddle Method) is recommended.[2][6][7]
-
Dissolution Vessels: 900 mL or 1000 mL vessels.
-
Water Bath: Capable of maintaining a constant temperature of 37 ± 0.5 °C.[6]
-
High-Performance Liquid Chromatography (HPLC) System: With a UV detector for quantification of this compound.
-
Analytical Balance: To accurately weigh samples.
-
pH Meter: For adjusting the pH of the dissolution medium.
-
Filters: 0.45 µm syringe filters compatible with the dissolution medium and sample.
-
Reagents:
Dissolution Test Parameters
The following table summarizes the recommended dissolution test parameters for this compound.
| Parameter | Recommended Condition | Notes |
| Apparatus | USP Apparatus 2 (Paddle) | Commonly used for tablets and capsules. |
| Dissolution Medium | Phosphate Buffer pH 6.8 | Other media such as 0.1 N HCl, acetate buffer pH 4.5, or distilled water can be used for development purposes. The use of surfactants (e.g., 0.5% SLS) may be necessary to enhance the solubility of this compound. |
| Volume of Medium | 900 mL | |
| Temperature | 37 ± 0.5 °C | To simulate physiological temperature. |
| Paddle Speed | 50-100 RPM | 75 RPM is a common starting point. The speed should be optimized to provide adequate hydrodynamics without causing excessive turbulence. |
| Sampling Times | 15, 30, 45, 60, 90, and 120 minutes | Additional time points may be necessary depending on the formulation's release profile. |
| Sample Volume | 5-10 mL | The withdrawn volume should be replaced with fresh, pre-warmed dissolution medium. |
Analytical Method: HPLC
The concentration of this compound in the collected samples is determined using a validated HPLC method.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A mixture of methanol and water (e.g., 50:50 v/v) or acetonitrile and phosphate buffer. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 275 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Procedure
-
Preparation of Dissolution Medium: Prepare a sufficient volume of the chosen dissolution medium. Degas the medium before use.
-
Preparation of Standards: Accurately weigh a suitable amount of this compound reference standard and prepare a stock solution. From the stock solution, prepare a series of working standard solutions of known concentrations.
-
Test Setup:
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.
-
Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one tablet or capsule in each vessel.
-
Start the apparatus at the specified paddle speed.
-
-
Sampling:
-
At each specified time point, withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the filtered samples by HPLC to determine the concentration of dissolved this compound.
-
Construct a calibration curve using the standard solutions.
-
Calculate the cumulative percentage of this compound dissolved at each time point.
-
Data Presentation
The results of the dissolution study should be presented in a clear and organized manner.
Table 1: Dissolution Profile of this compound Formulation
| Time (minutes) | % this compound Dissolved (Mean ± SD, n=6) |
| 15 | |
| 30 | |
| 45 | |
| 60 | |
| 90 | |
| 120 |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the in vitro dissolution testing of this compound.
Caption: Workflow for In Vitro this compound Dissolution Testing.
This compound's Mechanism of Action: Relevant Signaling Pathways
This compound exerts its therapeutic effects through the modulation of several signaling pathways. Understanding these pathways can provide context for the importance of its bioavailability.
Caption: Simplified Overview of this compound's Signaling Pathways.
Conclusion
The provided protocol offers a comprehensive framework for conducting in vitro dissolution testing of this compound formulations. Adherence to this protocol will enable researchers and drug development professionals to obtain reliable and reproducible data, which is crucial for ensuring the quality and efficacy of this compound products. The selection of dissolution medium and agitation speed should be justified and tailored to the specific formulation being tested.
References
- 1. Potential and Therapeutic Roles of this compound in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.mu-varna.bg [journals.mu-varna.bg]
- 3. Preparation, Physicochemical Characterization and I n - vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes | Semantic Scholar [semanticscholar.org]
- 5. drugfuture.com [drugfuture.com]
- 6. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols for the Synthesis and Characterization of Diosmin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for synthesizing and characterizing diosmin, a crucial flavone glycoside in the pharmaceutical industry. The included protocols offer detailed, step-by-step guidance for laboratory application.
I. Synthesis of this compound
This compound can be produced through semi-synthetic chemical conversion from the more abundant flavonoid, hesperidin, or via emerging biotechnological routes.
Semi-Synthesis from Hesperidin
The most common commercial method for this compound production involves the oxidation of hesperidin, which is readily extracted from citrus peels.[1][2] This process introduces a double bond in the C-ring of the hesperidin molecule. A widely used method employs iodine as the oxidizing agent in a suitable solvent.[3][4]
Experimental Protocol: Iodine-Mediated Oxidation of Hesperidin
This protocol describes the synthesis of this compound from hesperidin using iodine and pyridine.
Materials:
-
Hesperidin
-
Pyridine (high boiling solvent)
-
Iodine
-
Sodium hydroxide (aqueous solution)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Centrifuge
-
Filtration apparatus
-
Drying oven
Procedure:
-
Add hesperidin to a clean, dry reaction vessel.
-
Add a high boiling point solvent, such as pyridine.[3]
-
Remove any moisture from the hesperidin by diminished pressure distillation.[3]
-
Add a sufficient amount of iodine to the mixture.[3]
-
Heat the mixture and maintain a constant temperature for several hours with continuous stirring to allow for crystallization.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Centrifuge the mixture to separate the crude this compound crystals.[3]
-
Wash the crude this compound with water to remove impurities.[3]
-
Dry the purified this compound in an oven.[3]
A greener alternative to pyridine involves the use of ionic liquids as solvents, which can lead to higher yields.[4]
| Synthesis Method | Starting Material | Key Reagents | Solvent | Yield | Reference |
| Iodine-mediated Oxidation | Hesperidin | Iodine, Sodium Hydroxide | Pyridine | ~66% | [4] |
| Ionic Liquid-mediated Oxidation | Hesperidin | Iodine | [BPY]Br, [BPY]BF4 | 79-85% | [4] |
Biotechnological Synthesis
Recent advancements have focused on sustainable methods for this compound production, bypassing the use of harsh chemicals. One promising approach is the reconstitution of the flavonoid biosynthetic pathway in a heterologous host, such as the plant Nicotiana benthamiana.[1][2][5] This method involves expressing a series of enzymes that convert a basic precursor, like phenylalanine, into this compound through a multi-step enzymatic cascade.[1][2]
The biosynthetic pathway begins with the phenylpropanoid pathway, leading to the formation of naringenin chalcone.[1][2] This is then converted through a series of enzymatic steps involving chalcone isomerase (CHI), flavone synthase (FNS), flavonoid 3'-hydroxylase (F3'H), flavonoid 4'-O-methyltransferase (F4'OMT), flavonoid 7-O-glucosyltransferase (F7GT), and 1,6-rhamnosyltransferase (1,6RhaT) to yield this compound.[1][2]
II. Characterization of this compound
A variety of analytical techniques are employed to confirm the identity, purity, and physicochemical properties of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of this compound, offering high precision and sensitivity.[6][7] Reversed-phase HPLC (RP-HPLC) is the most common modality.
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and sample matrix.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent[6]
-
Column: Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm[6]
-
Mobile Phase: Water/Methanol (50:50, v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 275 nm[6]
-
Injection Volume: 10 µL[6]
-
Temperature: Room temperature[6]
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare standard solutions of this compound in the mobile phase at known concentrations.
-
Prepare the sample solution by dissolving the synthesized this compound in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
| Parameter | Value | Reference |
| Column | C18 (e.g., Zorbax Eclipse XDB, Waters Symmetry) | [6][8] |
| Mobile Phase Examples | Water/Methanol (50:50, v/v) | [6] |
| 0.1% Orthophosphoric acid/Methanol (60:40, v/v) | [8] | |
| Flow Rate | 1.0 - 1.2 mL/min | [6][9] |
| Detection Wavelength (UV) | 275 nm, 280 nm | [6][9] |
| Retention Time (example) | ~6.05 min | [8] |
| Limit of Detection (LOD) | 0.0102 - 0.405 µg/mL | [10][11] |
| Limit of Quantitation (LOQ) | 0.0311 - 5.5 µg/mL | [10][12] |
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural elucidation and identification of this compound.
2.2.1 UV-Visible Spectroscopy (UV-Vis)
UV-Vis spectroscopy is a straightforward method for the preliminary identification and quantification of this compound. In a sodium hydroxide solution, this compound exhibits a maximum absorption (λmax) at approximately 267.5 nm.[13]
2.2.2 Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy provides information about the functional groups present in the this compound molecule. The spectrum of this compound shows characteristic absorption bands.[6][7]
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Aromatic C=O stretching | ~1661.7 | [6] |
| Aromatic C=C stretching | ~1610.6, ~1500.7 | [6] |
| C-O-C and C-OH vibrations | 1142 - 1289 | [7] |
| O-H stretching | 3200 - 3700 | [7] |
2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR are used to confirm the molecular structure.[14][15] A complete analysis of the 360 MHz ¹H NMR spectrum of this compound in DMSO-d6 has been performed, providing specific chemical shifts and coupling constants for each proton.[14][15]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the accurate mass determination and fragmentation analysis of this compound, confirming its molecular weight and structure.[16][17] The molecular weight of this compound is 608.5 g/mol .[18] In mass fragmentography analysis, an ion at m/z 300, corresponding to the molecular ion of the aglycone diosmetin, is often monitored.[16]
Thermal Analysis
Differential Scanning Calorimetry (DSC) is used to study the thermal properties of this compound, such as its melting point and crystalline form.[6] The stable form of this compound is a monohydrate.[7][19]
III. Visualized Workflows and Pathways
Diagram 1: Semi-Synthesis of this compound from Hesperidin
References
- 1. Frontiers | Tailored biosynthesis of this compound through reconstitution of the flavonoid pathway in Nicotiana benthamiana [frontiersin.org]
- 2. Tailored biosynthesis of this compound through reconstitution of the flavonoid pathway in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diosmine.com [diosmine.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Development and validation of a fast and simple RP-HPLC method for the determination of this compound and hesperidin in combined tablet dosage form | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 10. scribd.com [scribd.com]
- 11. japsonline.com [japsonline.com]
- 12. Simultaneous Determination of this compound and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. has.hcu.ac.th [has.hcu.ac.th]
- 14. tandfonline.com [tandfonline.com]
- 15. 1H NMR Spectra at 360 MHz of this compound and Hesperidin in DMSO Solution | Semantic Scholar [semanticscholar.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C28H32O15 | CID 5281613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for Analytical Method Validation of Diosmin and Hesperidin Tablets
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the validation of analytical methods for the simultaneous quantification of diosmin and hesperidin in tablet formulations. The protocols are based on established high-performance liquid chromatography (HPLC) methods and adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
This compound and hesperidin are flavonoid compounds commonly used in combination for the treatment of chronic venous insufficiency and other vascular disorders.[6][7] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing these active ingredients. This document outlines a detailed protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of this compound and hesperidin in tablets.[6][7][8]
Analytical Method Overview
The described method utilizes RP-HPLC with UV detection for the separation and quantification of this compound and hesperidin. Several studies have demonstrated the suitability of C8 and C18 columns for this purpose.[6][8] The mobile phase typically consists of a mixture of an acidic aqueous solution and an organic solvent like methanol or acetonitrile.[6][7][8][9]
Workflow for Analytical Method Validation
Caption: A flowchart illustrating the key stages of analytical method development, validation, and application.
Experimental Protocols
Materials and Reagents
-
This compound and Hesperidin reference standards
-
This compound and Hesperidin tablets
-
HPLC grade acetonitrile
-
HPLC grade water
-
Excipients used in the tablet formulation (for placebo preparation)
Instrumentation and Chromatographic Conditions
The following tables summarize typical chromatographic conditions reported in the literature.
Table 1: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Waters Symmetry C18 | C8 column | ODS-3 |
| Column Dimensions | 100 mm x 4.6 mm, 2.6 µm | 75 mm x 4 mm, 5 µm | 100 mm x 4.6 mm, 3 µm |
| Mobile Phase | 0.1% Orthophosphoric acid:Methanol (60:40 v/v)[6][7] | 0.05% Formic acid (pH 4.1):Methanol (58:42 v/v)[8] | Methanol:Water (40:60 v/v)[9] |
| Flow Rate | 1.0 mL/min[6][7][9] | 1.2 mL/min[8] | 1.0 mL/min |
| Column Temperature | Ambient | 30 °C[8] | 30 °C |
| Detection Wavelength | 280 nm[6][7] | 280 nm[8] | 280 nm[9] |
| Injection Volume | Not specified | 5 µL[8][10] | Not specified |
| Retention Time (this compound) | ~6.05 min[6] | ~4.5 min[8] | ~9.4 min[9] |
| Retention Time (Hesperidin) | ~8.56 min[6] | ~2 min[8] | ~6.6 min[9] |
Preparation of Solutions
-
Accurately weigh about 45 mg of this compound and 5 mg of hesperidin working standards.[11]
-
Transfer to a 10 mL volumetric flask.[11]
-
Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve.[11]
-
Make up the volume with the diluent.[11]
Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 25% to 150% of the assay concentration).[11]
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to the average tablet weight.
-
Transfer to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate for a specified time to ensure complete extraction of the analytes.
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Prepare a placebo solution by mixing the excipients in the same proportion as in the tablet formulation and follow the same extraction procedure as for the sample solution.
Method Validation Protocol
The validation of the analytical method should be performed according to ICH Q2(R2) guidelines.[1][2][3][4][5]
Logical Relationship of Validation Parameters
Caption: Interdependencies of key analytical method validation parameters.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analytes in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Inject the blank (diluent), placebo solution, standard solution, and sample solution.
-
Compare the chromatograms to ensure that there are no interfering peaks from the excipients at the retention times of this compound and hesperidin.
-
Peak purity analysis using a photodiode array (PDA) detector can also be performed.
-
Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.
-
Procedure:
-
Inject at least five different concentrations of the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a known amount of standard drug into the placebo solution at different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration).[9]
-
Analyze the samples in triplicate at each level.
-
Calculate the percentage recovery.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day and under the same experimental conditions.[11]
-
Intermediate Precision (Inter-day precision/Ruggedness): Repeat the analysis on different days, with different analysts, or on different equipment.
-
Calculate the relative standard deviation (%RSD) for the peak areas.
-
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in the chromatographic conditions, such as:
-
Analyze the standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Forced Degradation Studies
-
Objective: To assess the stability-indicating nature of the analytical method.
-
Procedure:
-
Expose the drug product to various stress conditions as per ICH guidelines (Q1A/Q1B), including:[11]
-
Analyze the stressed samples using the developed method.
-
Evaluate the chromatograms for the separation of this compound and hesperidin from any degradation products.
-
Data Presentation
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Example Result (this compound) | Example Result (Hesperidin) |
| Specificity | No interference at the retention time of the analytes. | Complies | Complies |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | 0.9992 | 0.9983 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% | 99.0% - 101.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | 0.33%[11] | 0.18%[11] |
| - Intermediate Precision | ≤ 2.0% | < 1.0% | < 1.0% |
| Robustness | System suitability parameters should pass. | Complies | Complies |
| LOD | Report value | 2.5 µg/mL[14] | 1.2 µg/mL[14] |
| LOQ | Report value | 5.5 µg/mL[14] | 3.5 µg/mL[14] |
Note: The example results are illustrative and may vary depending on the specific method and laboratory conditions.
Conclusion
The described RP-HPLC method, when validated according to the outlined protocol, is suitable for the routine quality control analysis of this compound and hesperidin in combined tablet dosage forms. The method is specific, linear, accurate, precise, and robust, ensuring reliable and reproducible results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ijplsjournal.com [ijplsjournal.com]
- 8. Development and validation of a fast and simple RP-HPLC method for the determination of this compound and hesperidin in combined tablet dosage form | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. jprinfo.com [jprinfo.com]
- 10. scribd.com [scribd.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of this compound and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Voltammetric Sensors for Diosmin Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of voltammetric sensors in the quantitative determination of diosmin. This compound, a naturally occurring flavonoid glycoside, is widely used as a phlebotonic and vascular-protecting agent. The electrochemical activity of this compound, owing to the presence of hydroxyl groups in its structure, allows for its sensitive detection using voltammetric techniques. This document outlines the principles, methodologies, and performance characteristics of various voltammetric sensors for this compound analysis in pharmaceutical formulations and other matrices.
Introduction to Voltammetric Detection of this compound
Voltammetric methods offer a rapid, cost-effective, and sensitive alternative to traditional analytical techniques for drug analysis. The principle behind the voltammetric detection of this compound lies in its oxidation at the surface of a working electrode when a specific potential is applied. The resulting current is directly proportional to the concentration of this compound in the sample. Various electrode materials and modification strategies have been employed to enhance the sensitivity and selectivity of this compound detection.
The electrochemical oxidation of this compound is an irreversible process that is pH-dependent and predominantly controlled by adsorption.[1][2] This characteristic is often exploited in adsorptive stripping voltammetry (AdSV) to preconcentrate this compound on the electrode surface, thereby lowering the detection limit.
Voltammetric Sensor Types and Performance
Several types of working electrodes have been successfully utilized for the voltammetric determination of this compound. These range from conventional glassy carbon electrodes to disposable and modified screen-printed and pencil graphite electrodes. The choice of electrode and its modification significantly impacts the analytical performance.
| Sensor Type | Voltammetric Technique | Linear Range (M) | Limit of Detection (LOD) (M) | Limit of Quantification (LOQ) (M) | Application | Reference |
| Glassy Carbon Electrode (GCE) | Adsorptive Stripping Voltammetry (ASV) | 5.0 x 10⁻⁸ - 9.0 x 10⁻⁶ | 3.5 x 10⁻⁸ | - | Pharmaceutical Formulations | [3] |
| Screen-Printed Carbon Electrode (SPCE) | Cyclic Voltammetry (CV) | - | - | - | Pharmaceutical Products | [4][5] |
| Prussian Blue Modified SPCE (PB/SPCE) | Cyclic Voltammetry (CV) | 1.0 x 10⁻⁶ - 4.0 x 10⁻⁵ | 5.22 x 10⁻⁸ | 1.74 x 10⁻⁷ | Pharmaceutical Products | [4][5][6] |
| Pencil Graphite Electrode (PGE) | Differential Pulse Voltammetry (DPV) | 1.00 x 10⁻⁶ - 1.00 x 10⁻⁵ | 2.76 x 10⁻⁷ | 8.35 x 10⁻⁷ | Dietary Supplements | [1][2][7] |
| Pencil Graphite Electrode (PGE) | Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) | 1.00 x 10⁻⁷ - 2.50 x 10⁻⁶ | 7.42 x 10⁻⁸ | 2.47 x 10⁻⁷ | Dietary Supplements | [1][2][7] |
Experimental Protocols
This section provides detailed protocols for the preparation of reagents, sensor fabrication, and the voltammetric determination of this compound using different sensor types.
Reagents and Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) by dissolving an accurately weighed amount of this compound powder in a suitable solvent (e.g., dimethylformamide or by extraction from a pharmaceutical product) and diluting with the supporting electrolyte.
-
Supporting Electrolyte:
-
Other Reagents: Potassium ferrocyanide, alumina powder for electrode polishing.
Sensor Preparation and Modification
The modification of a screen-printed carbon electrode with Prussian Blue enhances its sensitivity towards this compound due to the electrocatalytic effect of PB.[4][5][6]
-
Protocol:
-
Take a commercially available screen-printed carbon electrode (SPCE).
-
The modification process with Prussian Blue is typically performed by the manufacturer or can be achieved through electrochemical deposition. For commercially modified electrodes, no further preparation is needed.
-
Prior to use, the electrode can be electrochemically characterized in a solution of 10⁻³ M potassium ferrocyanide in 0.1 M KCl to assess its active surface area.[4]
-
PGEs are a cost-effective and disposable alternative to conventional electrodes.[1][7]
-
Protocol:
-
Use a standard H-type pencil lead as the working electrode.
-
The surface of the PGE can be renewed by simply breaking off the used tip and exposing a fresh surface.
-
Before measurement, the electrode should be rinsed with deionized water.[1]
-
GCEs are commonly used in electrochemistry and require proper polishing to ensure a reproducible surface.
-
Protocol:
-
Polish the GCE surface with alumina powder (e.g., 0.05 µm) on a polishing cloth to a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the electrode in deionized water to remove any adsorbed alumina particles.
-
Allow the electrode to dry before use.
-
Voltammetric Measurement of this compound
The following protocols outline the steps for the quantitative analysis of this compound using different voltammetric techniques.
-
Apparatus: Potentiostat with a three-electrode cell (PB/SPCE as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode).
-
Procedure:
-
Pipette a known volume of the supporting electrolyte (0.1 M KCl) into the electrochemical cell.
-
Add a specific amount of the this compound sample solution to the cell.
-
Immerse the electrodes in the solution.
-
Record the cyclic voltammogram by scanning the potential, for instance, from -0.4 V to +0.7 V at a scan rate of 0.1 V/s.[4]
-
The anodic and cathodic peak currents are proportional to the this compound concentration.
-
For quantitative analysis, construct a calibration curve by plotting the peak current versus the this compound concentration over a range of 1 to 40 µM.[4]
-
-
Apparatus: Potentiostat with a three-electrode cell (PGE as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode).
-
Procedure:
-
Place the supporting electrolyte (0.100 M H₂SO₄) in the voltammetric cell.
-
Add the this compound sample solution.
-
Immerse the electrodes.
-
Apply the DPV waveform by scanning the potential from 0.000 V to 1.500 V.[7]
-
Optimized DPV parameters include a step potential of 0.005 V, modulation amplitude of 0.150 V, modulation time of 0.05 s, and interval time of 0.10 s.[7]
-
The peak current, typically observed around +0.780 V, is used for quantification.[7]
-
This technique involves a preconcentration step to enhance sensitivity.[1][7]
-
Apparatus: Same as for DPV.
-
Procedure:
-
Follow steps 1-3 of the DPV protocol.
-
Apply an accumulation potential (e.g., 0.000 V) for a specific accumulation time (e.g., 60 s) while stirring the solution.[7]
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 5 s).
-
Scan the potential using the DPV waveform as described above.
-
The enhanced peak current is used for quantification.
-
Sample Preparation from Pharmaceutical Formulations
-
Protocol:
-
Triturate a tablet containing this compound.
-
Dissolve a known weight of the powdered tablet in the appropriate supporting electrolyte (e.g., 0.1 M KCl).[4]
-
Homogenize the mixture using an ultrasound bath.
-
Filter the solution to remove any insoluble excipients.
-
The resulting solution can be directly analyzed or further diluted as needed.[4]
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed electrochemical mechanism for this compound detection.
Caption: Experimental workflow for voltammetric this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposable Pencil Graphite Electrode for this compound Voltammetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of this compound in Pharmaceutical Products with Chemically Modified Voltammetric Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Establishing a Stable Diosmin Solution for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmin, a naturally occurring flavonoid glycoside found predominantly in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including venotonic, anti-inflammatory, and antioxidant properties.[1][2] Its therapeutic potential is being explored in various research areas, from vascular diseases to cancer. However, a significant challenge in conducting in vitro studies with this compound is its poor aqueous solubility, which can lead to precipitation in cell culture media, resulting in inconsistent and unreliable experimental outcomes.[3][4] This document provides detailed protocols and application notes for establishing a stable this compound solution for use in cell culture assays, ensuring reproducible and accurate results.
Data Presentation: Solubility and Stability of this compound
To facilitate experimental design, the following tables summarize the key quantitative data regarding the solubility and stability of this compound in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL; 10 mM | [1] |
| Dimethylformamide (DMF) | ~0.11 mg/mL | [1] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.20 mg/mL | [1] |
| Water | Practically insoluble | [3][4][5] |
| Ethanol | <1 mg/mL at 25°C | [5] |
| Dilute alkali hydroxide solutions | Soluble | [5] |
Table 2: Stability of this compound
| Form | Storage Condition | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [1] |
| Stock Solution in DMSO | -20°C or -80°C (in aliquots) | Avoid repeated freeze-thaw cycles | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution (Molecular Weight of this compound: 608.5 g/mol ), weigh 6.085 mg of this compound for every 1 mL of DMSO.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolving this compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the this compound stock solution into the cell culture medium to achieve the desired final concentration for your assay.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes for dilution
-
Sterile pipettes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C to minimize temperature shock to the cells and reduce the risk of precipitation.
-
Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium. Crucially, ensure the final concentration of DMSO in the medium is kept as low as possible, ideally ≤ 0.1% and not exceeding 0.5%, to prevent solvent-induced cytotoxicity. [6]
-
Serial Dilution (Recommended): To avoid localized high concentrations that can cause precipitation, perform serial dilutions.
-
First, dilute the stock solution into a small volume of pre-warmed medium.
-
Vortex or gently mix the intermediate dilution thoroughly.
-
Add the intermediate dilution to the final volume of the cell culture medium.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, you may be able to add the stock solution directly to the final volume of the medium. When doing so, add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersal.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation. If a precipitate is observed, do not use the solution for your experiment as the actual concentration of soluble this compound will be unknown. Consider lowering the final concentration of this compound.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Physicochemical Characterization and I n - vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 520-27-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Diosmin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of the poorly soluble flavonoid, diosmin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenge with oral this compound delivery is its poor water solubility, which leads to a low dissolution rate in the gastrointestinal tract.[1][2] This poor solubility significantly limits its absorption and, consequently, its systemic bioavailability and therapeutic efficacy.[1][3] After oral administration, this compound must be hydrolyzed by intestinal microflora to its aglycone, diosmetin, to be absorbed.[3] Therefore, formulation strategies are crucial to enhance its solubility and absorption.
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: Several techniques have been successfully employed to enhance the bioavailability of this compound. These include:
-
Micronization: Reducing the particle size of this compound increases its surface area, which can improve its dissolution rate and absorption.[4][5][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.[7][8] The spray drying technique is a common method for preparing solid dispersions.[8]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility and dissolution rate.[9][10]
-
Nanoformulations: Developing this compound-loaded nanoparticles, nanoemulsions, or nanosuspensions can improve its solubility, stability, and bioavailability.[11][12][13]
-
Phytosomes: Forming complexes of this compound with phospholipids, known as phytosomes, can enhance its absorption and bioavailability.[2][14]
Troubleshooting Guides
Micronization
| Problem | Possible Cause | Troubleshooting Suggestion |
| Inconsistent particle size reduction. | Improper milling parameters (e.g., milling time, speed, bead size). | Optimize milling parameters systematically. Start with the manufacturer's recommendations and adjust one parameter at a time. |
| Powder aggregation after milling. | High surface energy of freshly milled particles. | Incorporate an anti-aggregation agent or optimize the drying process post-milling. |
| Limited improvement in bioavailability despite successful micronization. | Bioavailability may be limited by factors other than dissolution rate, such as membrane permeability. | Consider combining micronization with other techniques like formulating with absorption enhancers or developing a nanoformulation. A formulation of micronized this compound called µSmin® Plus has shown a 9.4-fold greater relative bioavailability than standard micronized this compound.[1][15] |
Solid Dispersions
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low drug loading in the solid dispersion. | Poor miscibility between this compound and the chosen polymer. | Screen different polymers for their ability to solubilize this compound. Soluplus® has been shown to be an effective carrier for creating solid dispersions of this compound via spray drying.[7][8] |
| Crystallization of this compound during storage. | The amorphous solid dispersion is thermodynamically unstable. | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Store the formulation in a low-humidity environment. |
| Incomplete dissolution from the solid dispersion. | "Parachute effect" where the supersaturated solution created by the amorphous form quickly precipitates. | Include a precipitation inhibitor in the formulation to maintain the supersaturated state for a longer duration. |
Cyclodextrin Complexation
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low complexation efficiency. | Unfavorable stoichiometry or binding constant between this compound and the cyclodextrin. | Phase solubility studies should be conducted to determine the optimal this compound-to-cyclodextrin molar ratio.[9] Both β-cyclodextrin (βCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) have been shown to form stable 1:1 complexes with this compound.[9][10] |
| Precipitation of the complex. | The aqueous solubility of the cyclodextrin itself might be a limiting factor. | Consider using a more soluble cyclodextrin derivative, such as HPβCD, which has a higher water solubility than βCD.[9] |
| Inefficient complex formation with the chosen method. | The preparation method (e.g., kneading, freeze-drying) may not be optimal. | The freeze-drying method has been reported to result in a higher dissolution rate for this compound-cyclodextrin inclusion complexes compared to the kneading method.[9][10] |
Nanoformulations
| Problem | Possible Cause | Troubleshooting Suggestion |
| Broad particle size distribution (high Polydispersity Index - PDI). | Inadequate homogenization or sonication parameters. | Optimize the energy input during formulation (e.g., increase homogenization speed/time or sonication amplitude/duration). |
| Instability of the nanoformulation (aggregation, sedimentation). | Insufficient surface stabilization. | Select an appropriate stabilizer or combination of stabilizers. For nanosuspensions, poloxamer 188 and chitosan have been used as steric and electrostatic stabilizers, respectively.[13] For bilayer nanoparticles, trimethyl chitosan and soy peptides have been used.[11] |
| Low encapsulation efficiency. | Poor affinity of this compound for the nanoparticle core material. | Modify the formulation by using a different polymer or lipid, or by adjusting the drug-to-carrier ratio. |
Quantitative Data Summary
Table 1: Improvement in Dissolution of this compound with Cyclodextrin Complexation
| Formulation | DE10 (%) | DE30 (%) | DE120 (%) |
| Pure this compound | 13.37 ± 3.51 | 16.25 ± 4.15 | 17.76 ± 3.43 |
| Physical Mixture (PM) | 16.50 ± 2.31 | 23.87 ± 1.48 | 31.73 ± 3.87 |
| Kneaded (KN) | 32.68 ± 2.81 | 48.75 ± 2.29 | 59.97 ± 2.05 |
| Freeze-Dried (FD) | 43.58 ± 1.24 | 63.63 ± 1.47 | 77.97 ± 2.00 |
| Data from a study comparing the dissolution efficiency (DE) of pure this compound, a physical mixture with HPβCD, and inclusion complexes prepared by kneading and freeze-drying methods.[9] |
Table 2: Bioavailability Enhancement of Different this compound Formulations
| Formulation | Bioavailability Improvement | Reference |
| µSmin® Plus | 9.4-fold higher systemic absorption compared to micronized this compound in humans. | [1][15] |
| µSmin® Plus | 4-fold higher relative bioavailability compared to micronized this compound in rats. | [1][16] |
| Bilayer Nanoparticles | Bioaccessibility of this compound increased from 4.47% (free this compound) to 53.74% in an in-vitro digestion model. | [11] |
| Micronized this compound | Gastrointestinal absorption was significantly higher (57.9%) compared to non-micronized this compound (32.7%). | [5] |
Experimental Protocols
Preparation of this compound-HPβCD Inclusion Complex (Freeze-Drying Method)
-
Dissolve this compound in a minimal amount of a suitable solvent like dimethyl sulfoxide (DMSO).
-
Prepare an aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in a 1:1 molar ratio with this compound.
-
Add the aqueous HPβCD solution to the this compound solution and stir to mix thoroughly.
-
Freeze the resulting solution at a low temperature, for example, -70°C.
-
Lyophilize the frozen solution using a freeze dryer until a dry powder is obtained.
-
Pass the lyophilized powder through a fine-mesh sieve (e.g., 100-mesh) to ensure uniformity.
-
Store the final product in a desiccator.[9]
Preparation of Spray-Dried Amorphous Solid Dispersion of this compound
-
Select a suitable hydrophilic polymer carrier, such as Soluplus®.
-
Prepare solutions of this compound and the polymer in a suitable solvent system at different weight ratios (e.g., 1:0.5, 1:1, 1:2 w/w).
-
Introduce the solution into a spray dryer.
-
Optimize the spray drying parameters, including inlet temperature, feed rate, and atomization pressure, to obtain a fine powder.
-
Collect the resulting solid dispersion powder.
-
Characterize the powder for particle size, polydispersity index (PDI), zeta potential (ZP), drug content, and yield.[8]
Visualizations
Caption: Workflow for developing and evaluating enhanced this compound formulations.
Caption: Simplified pathway of this compound absorption in the gastrointestinal tract.
References
- 1. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers | MDPI [mdpi.com]
- 4. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic venous disorders: pharmacological and clinical aspects of micronized purified flavonoid fraction - Servier - PhlebolymphologyServier – Phlebolymphology [phlebolymphology.org]
- 6. Therapeutic equivalence of a formulation of purified micronized flavonoid fraction of this compound/hesperidin 450 mg/50 mg in healthy adults: an open-label, randomized, single-dose, crossover study - GaBIJ [gabi-journal.net]
- 7. Spray dried amorphous solid dispersion: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Fabrication of this compound loaded food-grade bilayer nanoparticles with modified chitosan and soy peptides and antioxidant properties examination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Lyophilized phytosomal nanocarriers as platforms for enhanced this compound delivery: optimization and ex vivo permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of a Low-Dose this compound Therapy on Improving Symptoms and Quality of Life in Patients with Chronic Venous Disease: Randomized, Double-Blind, Placebo-Controlled Trial | MDPI [mdpi.com]
- 16. Efficacy of a Low-Dose this compound Therapy on Improving Symptoms and Quality of Life in Patients with Chronic Venous Disease: Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of Diosmin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental challenges in the oral administration of diosmin.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of this compound?
A1: The primary challenges stem from this compound's inherent physicochemical properties. It is practically insoluble in water, which severely limits its dissolution rate in the gastrointestinal tract.[1][2][3][4][5] This poor solubility, coupled with poor membrane permeability, leads to low and variable oral bioavailability.[6][7][8] this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability.[6]
Q2: How is this compound absorbed in the body after oral administration?
A2: this compound is not absorbed in its original glycoside form.[1][9] After oral administration, it is first hydrolyzed by enzymes from the intestinal microflora into its active aglycone, diosmetin.[1][9][10] Diosmetin is then absorbed into the systemic circulation.[1][9][11] Once absorbed, diosmetin is extensively metabolized, primarily into glucuronide conjugates.[1][11] Plasma analysis typically detects diosmetin and its metabolites, but not the parent this compound compound.[11]
Q3: What is micronization and how does it improve this compound's bioavailability?
A3: Micronization is a mechanical process that reduces the particle size of a solid substance.[12] For this compound, this process typically reduces the particle diameter to less than 2 micrometers.[13] By increasing the surface area of the drug particles, micronization enhances the dissolution rate in gastrointestinal fluids.[12][14] This improved dissolution leads to better absorption of this compound's active metabolite, diosmetin.[13][14][15] Studies have shown that the absorption of micronized this compound is significantly higher than that of non-micronized forms.[15]
Q4: Are there more advanced formulation strategies beyond simple micronization?
A4: Yes, while micronization is a common and effective technique, several advanced formulation strategies are being explored to further enhance this compound's oral bioavailability. These include:
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level to create an amorphous solid, which can significantly improve its dissolution rate.[16][17]
-
Nanoparticle Formulations: Encapsulating or formulating this compound into nanocarriers like nanosuspensions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve solubility and permeability.[2][6][18][19]
-
Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and dissolution rate of this compound.[3][5][20]
-
Phytosomes: Creating complexes of this compound with phospholipids (like phosphatidylcholine) can improve its absorption and bioavailability.[4][8][21][22]
Part 2: Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Troubleshooting Steps & Solutions |
| Low in vitro dissolution rate of this compound powder. | This compound's inherent low aqueous solubility and crystalline nature.[1][4] | 1. Micronize the Drug: Reduce the particle size using jet milling or ball milling to increase surface area.[12] 2. Use Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80) or polymers (e.g., Soluplus®, PVP) in the dissolution medium or formulation.[16][18] 3. Change Dissolution Medium pH: this compound solubility increases in alkaline conditions. Test dissolution in buffers with higher pH, such as pH 12 orthophosphate buffer, to assess maximum potential dissolution.[18] 4. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier (e.g., Soluplus®, PEG) using spray drying or solvent evaporation to convert this compound to an amorphous state.[16][17] |
| High variability in pharmacokinetic data (Cmax, AUC) between subjects. | Poor and erratic absorption due to low solubility and gastrointestinal transit time differences.[9] This is a known issue even with micronized forms.[9] | 1. Improve the Formulation: Move beyond basic micronization. Develop advanced formulations like nanosuspensions, lipid-based systems, or cyclodextrin complexes to improve dissolution consistency.[18][19][20] 2. Control Food Intake in Study: Standardize the diet of test subjects, as food can affect GI physiology and drug absorption. 3. Increase Subject Number: A larger sample size may be required to achieve statistical power despite the inherent variability. |
| Prepared this compound nanoparticles show aggregation or instability. | Insufficient stabilization by surfactants or polymers, leading to particle agglomeration. Incorrect zeta potential. | 1. Optimize Stabilizer Concentration: Test different concentrations of stabilizers like Poloxamer 188, PVP K25, or PEG 400.[18][23] 2. Evaluate Zeta Potential: Measure the zeta potential of the nanosuspension. A value of approximately +/- 30 mV is generally considered stable. A low zeta potential (e.g., -11 to -12 mV) may indicate instability.[16][18] 3. Add a Co-stabilizer: Consider using a combination of stabilizers for steric and electrostatic stabilization. |
| Solid dispersion formulation fails to improve dissolution significantly. | The drug may not have been converted to a fully amorphous state or may have recrystallized upon storage. | 1. Verify Amorphous State: Use analytical techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline this compound peaks in your formulation.[3][16] The disappearance of the this compound melting peak (around 293°C) in DSC suggests amorphous conversion.[3] 2. Optimize Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios (e.g., 1:0.5, 1:1, 1:2) to find the optimal concentration for maintaining the amorphous state.[16] 3. Conduct Stability Studies: Store the formulation under controlled temperature and humidity and re-test using DSC/PXRD after set time points to check for recrystallization. |
Part 3: Quantitative Data
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Healthy Volunteers
| Formulation Type | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Unformulated Micronized this compound (Reference) | 2.4 ± 1.9 | 31.9 ± 100.4 | - | [1],[9],[7] |
| Micronized this compound with Buffering Agent (µSmin® Plus) | 50.3 ± 22.6 | 298.4 ± 163.7 | 9.4-fold | [1],[9],[7] |
Data represents the plasma concentration of diosmetin, the absorbed metabolite of this compound.
Table 2: Impact of Micronization on this compound Absorption
| Formulation | Mean Particle Size | Absorption (% of dose excreted in urine) | Statistical Significance (p-value) | Reference |
| Non-micronized this compound | 36.5 µm | 32.7 ± 18.8% | \multirow{2}{}{p = 0.0004} | \multirow{2}{}{[15]} |
| Micronized this compound | 1.79 µm | 57.9 ± 20.2% |
Absorption was measured via urinary excretion of ¹⁴C-labeled this compound.
Part 4: Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from methodologies described for preparing this compound-HPβCD complexes.[3][5][24]
-
Preparation of Solutions:
-
Prepare an aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) at a stoichiometric 1:1 molar ratio relative to the amount of this compound to be used.
-
Separately, dissolve the accurately weighed this compound powder in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
-
Complexation:
-
Slowly add the this compound solution to the aqueous HPβCD solution while stirring continuously.
-
Continue stirring the mixture for a predetermined period (e.g., 24 hours) at room temperature to facilitate the formation of the inclusion complex.
-
-
Freeze-Drying (Lyophilization):
-
Freeze the resulting solution at a low temperature, typically -70°C, until it is completely solid.
-
Transfer the frozen sample to a freeze-dryer.
-
Lyophilize the sample under vacuum until all the solvent (water and organic solvent) has sublimated, resulting in a dry, fluffy powder.
-
-
Characterization:
Protocol 2: In Vitro Dissolution Testing for this compound Formulations
This protocol is a generalized procedure based on standard pharmacopeial methods and specific studies.[3][25]
-
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method).
-
-
Dissolution Medium:
-
Procedure:
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).[3][25]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Introduce the sample (a tablet or powder equivalent to a specific dose of this compound, e.g., 10 mg) into the dissolution vessel.[3]
-
At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 10 mL) of the medium.[3]
-
Immediately filter the sample through a 0.45-µm filter to prevent undissolved particles from interfering with the analysis.
-
If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 275 nm).[3][25]
-
Calculate the cumulative percentage of the drug dissolved at each time point and construct a dissolution profile graph.
-
Part 5: Visualizations
Caption: Core challenges of this compound oral delivery and corresponding formulation solutions.
Caption: Experimental workflow for developing an enhanced oral this compound formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Preparation, Physicochemical Characterization and I n - vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Lipid Nanoparticles by Response Surface Methodology to Improve the Ocular Delivery of this compound: Characterization and In-Vitro Anti-Inflammatory Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. vitasupportmd.com [vitasupportmd.com]
- 13. Micronised purified flavonoid fraction: a review of its use in chronic venous insufficiency, venous ulcers and haemorrhoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic venous disorders: pharmacological and clinical aspects of micronized purified flavonoid fraction - Servier - PhlebolymphologyServier – Phlebolymphology [phlebolymphology.org]
- 15. Comparison of the absorption of micronized (Daflon 500 mg) and nonmicronized 14C-diosmin tablets after oral administration to healthy volunteers by accelerator mass spectrometry and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spray dried amorphous solid dispersion: Significance and symbolism [wisdomlib.org]
- 18. ijpsr.com [ijpsr.com]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. This compound Phytosomes: Development, Optimization and Physicochemical Characterization | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. CN104906058B - A kind of this compound tablet and its preparation technology - Google Patents [patents.google.com]
- 26. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Overcoming Diosmin Instability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of diosmin in aqueous solutions during experimental procedures.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Alkaline Buffer
Problem: You observe a rapid decrease in this compound concentration, often accompanied by a color change, when preparing solutions in alkaline buffers (pH > 7).
Possible Causes:
-
Alkaline Hydrolysis: this compound is susceptible to hydrolysis under alkaline conditions, leading to the cleavage of its glycosidic bond and the formation of its aglycone, diosmetin, and other degradation products.
-
Oxidation: Higher pH can increase the rate of oxidative degradation of flavonoids.
Solutions:
-
pH Adjustment:
-
Maintain the pH of your aqueous solution in the slightly acidic to neutral range (pH 4-7) for enhanced stability.
-
If alkaline conditions are necessary for your experiment, prepare the solution immediately before use and minimize exposure time.
-
-
Use of Co-solvents:
-
To improve solubility at a lower pH, consider using a co-solvent system. A stock solution of this compound can be prepared in an organic solvent like DMSO or dimethylformamide and then diluted with the aqueous buffer. A 1:4 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.20 mg/ml for this compound.[1] Note that aqueous solutions of this compound in DMSO are not recommended for storage for more than one day.[1]
-
-
Temperature Control:
-
Perform experiments at controlled, lower temperatures to reduce the rate of degradation.
-
Experimental Protocol: Forced Degradation Study (Alkaline Hydrolysis)
This protocol helps to quantify the extent of degradation under basic conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Stress Condition:
-
Add a known volume of the this compound stock solution to a solution of 0.1 N NaOH.
-
Incubate the solution at room temperature or a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
-
Neutralization: At each time point, withdraw an aliquot of the reaction mixture and neutralize it with an equivalent amount of 0.1 N HCl to stop the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method to determine the remaining concentration of this compound and the formation of degradation products.[2]
Table 1: Representative Data on this compound Degradation in Alkaline Conditions
| Stress Condition | Time (hours) | % this compound Degraded | Reference |
| 0.1 N NaOH | 2 | 84.6 | [2] |
Issue 2: Poor Aqueous Solubility Leading to Inconsistent Results
Problem: You are unable to achieve the desired concentration of this compound in your aqueous buffer, leading to variability in your experimental outcomes.
Possible Causes:
-
Inherent Low Solubility: this compound is practically insoluble in water.[3]
-
Precipitation: this compound may precipitate out of solution over time, especially if the initial dissolution was forced by heating.
Solutions:
-
Complexation with Cyclodextrins:
-
Cyclodextrins, such as β-cyclodextrin (βCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with this compound, significantly enhancing its aqueous solubility.[4][5]
-
Phase solubility studies have shown that both βCD and HPβCD form stable 1:1 molar ratio complexes with this compound.[4][5]
-
Experimental Protocol: Preparation of this compound-HPβCD Inclusion Complex (Freeze-Drying Method)
-
Dissolution: Dissolve this compound in a minimal amount of DMSO.
-
Addition of HPβCD: Add a stoichiometric amount of an aqueous solution of HPβCD to the this compound solution. A 1:1 molar ratio is often effective.[4][5]
-
Freezing: Freeze the resulting solution at -70°C.
-
Lyophilization: Lyophilize the frozen solution to obtain a powdered inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as FTIR, DSC, and XRD.
Table 2: Enhancement of this compound Solubility with Cyclodextrins
| Cyclodextrin | Molar Ratio (this compound:CD) | Apparent Stability Constant (Kc) (M⁻¹) | Solubility Enhancement | Reference |
| β-Cyclodextrin | 1:1 | 222.13 | Significant increase | [4][5] |
| HP-β-Cyclodextrin | 1:1 | 200.08 | Significant increase | [4][5] |
-
Formulation as Phytosomes:
-
Complexation of this compound with phospholipids, such as phosphatidylcholine, to form phytosomes can improve its solubility and bioavailability.
-
Experimental Protocol: Preparation of this compound Phytosomes (Solvent Evaporation Technique)
-
Dissolution: Dissolve this compound and phosphatidylcholine in appropriate solvents (e.g., this compound in DMSO and phosphatidylcholine in dichloromethane) in a desired molar ratio (e.g., 1:1, 1:2).[6]
-
Mixing and Reflux: Mix the solutions in a round-bottomed flask and reflux for 3-4 hours at a controlled temperature (e.g., 45-65°C).[6]
-
Solvent Evaporation: Evaporate the solvents under vacuum to obtain a thin film.
-
Hydration: Hydrate the film with an aqueous buffer to form the phytosomal suspension.
-
Preparation of Nanoparticles:
-
Formulating this compound into polymeric nanoparticles can enhance its solubility and provide controlled release.
-
Experimental Protocol: Preparation of this compound-Loaded Eudragit S100 Nanoparticles (Nanoprecipitation Method)
-
Organic Phase: Dissolve 10 mg of this compound and 100 mg of Eudragit S100 in 2 mL of a 1:1 mixture of ethanol and DMSO.[7]
-
Aqueous Phase: Prepare 10 mL of an aqueous solution containing 1% Pluronic F68 as a surfactant.[7]
-
Nanoprecipitation: Slowly inject the organic phase into the aqueous phase under constant stirring.
-
Solvent Evaporation: Evaporate the organic solvents.
-
Centrifugation: Separate the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.[7]
Table 3: Characteristics of Stabilized this compound Formulations
| Formulation | Average Particle Size | Zeta Potential | Entrapment Efficiency | Reference |
| Eudragit S100 Nanoparticles (F1) | 212 nm | +32.7 mV | 54% | [7] |
Issue 3: Loss of Biological Activity Over Time in Solution
Problem: You observe a decrease in the expected biological effect of your this compound solution in cell culture or other bioassays over time.
Possible Causes:
-
Chemical Degradation: The degradation of this compound into its aglycone and other byproducts can alter its interaction with cellular targets.
-
Photodegradation: Exposure to light, especially UV, can lead to the degradation of flavonoids.
Solutions:
-
Freshly Prepared Solutions: Always use freshly prepared this compound solutions for biological experiments.
-
Light Protection: Protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Stability-Indicating Assays: When developing a long-term experiment, it is crucial to validate the stability of this compound under your specific experimental conditions (e.g., cell culture media, temperature, CO₂ levels) using an appropriate analytical method like RP-HPLC.
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare an aqueous solution of this compound.
-
Light Exposure: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.
-
Dark Control: Keep a control sample in the dark at the same temperature.
-
Analysis: At predefined time points, analyze both the exposed and control samples by RP-HPLC to quantify the extent of photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to this compound instability in aqueous solutions?
A1: The primary factors are pH, temperature, and light. This compound is particularly susceptible to degradation in alkaline solutions (pH > 7). Elevated temperatures accelerate this degradation. Exposure to UV and visible light can also cause photodegradation.
Q2: How can I improve the solubility of this compound in my aqueous buffer without causing degradation?
A2: Several methods can be employed:
-
Co-solvents: Use a minimal amount of a water-miscible organic solvent like DMSO to prepare a concentrated stock solution, which is then diluted into your aqueous buffer.
-
Cyclodextrin Complexation: Formulating this compound with β-cyclodextrin or HP-β-cyclodextrin can significantly increase its aqueous solubility by forming inclusion complexes.[4][5]
-
Phytosomes: Complexing this compound with phospholipids to create phytosomes is another effective strategy to enhance solubility.
-
Nanoparticles: Encapsulating this compound into polymeric nanoparticles can improve both solubility and stability.[7]
Q3: What are the typical degradation products of this compound in an aqueous solution?
A3: The primary degradation product resulting from hydrolysis is its aglycone, diosmetin. Further degradation can lead to smaller phenolic compounds. A stability-indicating HPLC method is necessary to separate and identify these degradation products.[2]
Q4: At what pH is a this compound solution most stable?
Q5: How does the degradation of this compound affect its biological activity?
A5: The degradation of this compound can alter its therapeutic efficacy. The biological activity of this compound is linked to its ability to modulate various signaling pathways, including NF-κB, PI3K/AKT, and MAPK.[1][8][9][10][11][12][13][14] Alterations to the molecular structure through degradation can impact its binding to target proteins and its overall effect on these pathways. For instance, the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][8][12][14] Degradation could potentially reduce this inhibitory effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for overcoming this compound instability.
References
- 1. This compound Modulates the NF-kB Signal Transduction Pathways and Downregulation of Various Oxidative Stress Markers in Alloxan-Induced Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijper.org [ijper.org]
- 7. ijbpas.com [ijbpas.com]
- 8. This compound suppresses the proinflammatory mediators in lipopolysaccharide-induced RAW264.7 macrophages via NF-κB and MAPKs signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound mitigates high glucose-induced endoplasmic reticulum stress through PI3K/AKT pathway in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates inflammation, apoptosis and activates PI3K/AKT pathway in Alzheimer's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ameliorates renal fibrosis through inhibition of inflammation by regulating SIRT3-mediated NF-κB p65 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound mitigates high glucose-induced endoplasmic reticulum stress through PI3K/AKT pathway in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Diosmin Extraction from Plant Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of diosmin from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for this compound extraction?
A1: this compound is a flavonoid glycoside naturally found in various plants. The most commercially viable sources are citrus fruits, particularly bitter oranges (Citrus aurantium), where it is often present as its precursor, hesperidin.[1][2] Other citrus fruits like lemons (Citrus limon) also contain this compound.[3] this compound can be obtained by extracting hesperidin from citrus rinds and then converting it to this compound.[4]
Q2: What are the primary methods for extracting this compound from plant material?
A2: The primary methods for this compound extraction include:
-
Conventional Solvent Extraction: This traditional method involves the use of organic solvents to extract this compound from the plant matrix.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[4][5]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.
-
Enzyme-Assisted Extraction (EAE): This method employs enzymes to break down the plant cell wall components, facilitating the release of this compound.
Q3: How is this compound typically purified after extraction?
A3: After initial extraction, crude this compound is often purified through a series of steps which may include:
-
Precipitation: Adjusting the pH of the extract can cause this compound to precipitate out of the solution. A common method involves dissolving the extract in an alkaline solution and then acidifying it to a pH of 7 to precipitate the this compound.[1]
-
Washing: The precipitate is typically washed with demineralized water to remove impurities.[1]
-
Recrystallization: Further purification can be achieved by recrystallizing the this compound from a suitable solvent mixture, such as dimethylformamide and water.
-
Chromatography: Techniques like column chromatography can be used for more refined purification.
Q4: How is hesperidin converted to this compound?
A4: The conversion of hesperidin to this compound is a common industrial practice and typically involves a chemical synthesis process. A general procedure involves reacting hesperidin with iodine in the presence of a base like pyridine or an ionic liquid.[6][7] The reaction mixture is heated, and after a few hours, the crude this compound crystallizes. This is then centrifuged, washed, and dried.[8]
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | Incomplete cell wall disruption: Plant material may not be ground to a fine enough powder, or the extraction technique may not be sufficiently energetic. | - Ensure the plant material is finely powdered to increase the surface area for solvent contact.- For UAE, optimize sonication time and power.- For MAE, optimize microwave power and irradiation time.- For EAE, ensure the correct enzyme and concentration are used for the specific plant material. |
| Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound solubility. | - this compound is poorly soluble in many common solvents.[1] Use solvents like dimethyl sulfoxide (DMSO) or aqueous alkaline solutions (e.g., 0.5 M NaOH) for better solubility.[1][2]- A mixture of solvents can also be effective. For example, methanol with 10% DMSO has been used.[4] | |
| Suboptimal extraction parameters: Time, temperature, and solvent-to-solid ratio can significantly impact yield. | - Systematically optimize each parameter (time, temperature, solvent-to-solid ratio) for your specific plant material and extraction method. Refer to the experimental protocols section for starting points. | |
| This compound Degradation | Exposure to harsh conditions: High temperatures for prolonged periods or extreme pH levels can lead to the degradation of flavonoids. | - For MAE, avoid excessive microwave power and long extraction times which can lead to degradation of antioxidant compounds.[9]- When using alkaline solutions for extraction, be mindful that strong alkalis can potentially convert flavanones to chalcone derivatives.[4] |
| Co-extraction of Impurities | Non-selective solvent: The solvent used may also extract other compounds with similar solubility to this compound. | - Employ a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities.- Optimize the polarity of the extraction solvent to be more selective for this compound. |
| Presence of similar flavonoids: Plant sources often contain other flavonoids like hesperidin, which can be co-extracted. | - Utilize purification techniques such as recrystallization or chromatography to separate this compound from other flavonoids. | |
| Difficulty in Purification | Poor crystallization: this compound may not crystallize effectively from the purification solvent. | - Ensure the correct solvent system and ratios are used for recrystallization (e.g., dimethylformamide:water).- Control the cooling rate during crystallization; slow cooling often yields better crystals. |
| Incomplete precipitation: The pH adjustment for precipitation may not be optimal. | - Carefully monitor and adjust the pH to the optimal point for this compound precipitation (typically around pH 7).[1] |
Quantitative Data Presentation
The following tables summarize quantitative data on this compound extraction yields and optimal parameters from various studies. Note that direct comparison between methods is challenging due to variations in plant material, particle size, and specific experimental conditions.
Table 1: Comparison of this compound Extraction Yields by Method
| Extraction Method | Plant Source | Solvent | Key Parameters | This compound Yield | Reference |
| Solvent Extraction | Citrus limon (peel) | Methanol | 40 hours extraction | Not specified directly, but successful isolation | [10] |
| Ultrasound-Assisted | Citrus peels | Water with Ca(OH)₂ | 60 kHz, 30 min, 40°C, 1:10 g/mL | Not specified directly, but optimized | [4] |
| Microwave-Assisted | Fenugreek Seed (for Diosgenin) | 80% Ethanol | 6 min | 7.83% (extract yield) | [11] |
| Hesperidin Conversion | Hesperidin | Pyridine/Iodine | - | 66% - 89% | [1] |
| Hesperidin Conversion | Hesperidin | Ionic Liquids/Iodine | 68-70°C, 6 hours | 79% - 85% | [6][7] |
Table 2: Optimized Parameters for Different Extraction Methods
| Method | Parameter | Optimized Value | Plant Source | Reference |
| Ultrasound-Assisted Extraction (UAE) | Frequency | 60 kHz | Citrus peels | [4] |
| Time | 30 min | Citrus peels | [4] | |
| Temperature | 40 °C | Citrus peels | [4] | |
| Solvent-to-Solid Ratio | 1:10 g/mL | Citrus peels | [4] | |
| Solvent | Water with Ca(OH)₂ | Citrus peels | [4] | |
| Microwave-Assisted Extraction (MAE) | Time | 25 min | Cinnamomum iners leaves (for polyphenols) | [9] |
| Microwave Power | 214.24 W | Cinnamomum iners leaves (for polyphenols) | [9] | |
| Solvent-to-Solid Ratio | 1:195.76 g/mL | Cinnamomum iners leaves (for polyphenols) | [9] | |
| Enzyme-Assisted Extraction (EAE) | Enzyme | Cellulase | Citrus peel (for flavonoids) | [12] |
| Enzyme Ratio | 0.55% | Citrus peel (for flavonoids) | [12] | |
| Time | 123 min | Citrus peel (for flavonoids) | [12] | |
| pH | 4.4 | Citrus peel (for flavonoids) | [12] | |
| Temperature | 48 °C | Citrus peel (for flavonoids) | [12] |
Experimental Protocols
1. Detailed Methodology for Solvent Extraction of this compound from Orange Peels
This protocol is adapted from a method for extracting flavonoids from orange peels.[10]
-
Materials: Dried and powdered orange peels, Methanol, Whatman No. 1 filter paper, Rotary evaporator.
-
Procedure:
-
Weigh 5 g of powdered orange peel and transfer to a flask.
-
Add 100 mL of methanol to the flask.
-
Allow the extraction to proceed for approximately 40 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the solid residue (marc) twice with 50 mL portions of methanol.
-
Pool all the methanolic extracts.
-
Concentrate the pooled extract using a rotary evaporator to obtain the crude flavonoid extract containing this compound.
-
Proceed with purification steps.
-
2. Detailed Methodology for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for flavonoid extraction from citrus peels.[4]
-
Materials: Dried and powdered citrus peels, Deionized water, Calcium hydroxide (Ca(OH)₂), Ultrasonic bath (60 kHz), Filtration apparatus.
-
Procedure:
-
Prepare a suspension of powdered citrus peel in deionized water at a ratio of 1:10 (g/mL).
-
Add Ca(OH)₂ as a basifying agent.
-
Place the suspension in an ultrasonic bath set at a frequency of 60 kHz.
-
Maintain the temperature of the bath at 40°C.
-
Sonicate the mixture for 30 minutes.
-
After sonication, filter the extract to separate the liquid from the solid residue.
-
The resulting liquid extract contains the extracted flavonoids, including this compound.
-
3. Detailed Methodology for Hesperidin to this compound Conversion
This protocol describes a general chemical synthesis for converting hesperidin to this compound.[6][8]
-
Materials: Hesperidin, Pyridine (or a suitable ionic liquid like [BPY]Br), Iodine, Reaction vessel with stirring and temperature control, Centrifuge, Washing solvent (e.g., water), Drying oven.
-
Procedure:
-
Place hesperidin in a clean, dry reactor.
-
Add a high-boiling solvent like pyridine.
-
Remove any moisture from the hesperidin by diminished pressure distillation.
-
Add a sufficient amount of iodine to the mixture.
-
Heat the mixture to the appropriate reaction temperature (e.g., 90°C for pyridine, 68-70°C for some ionic liquids) and maintain for several hours with constant stirring.[7]
-
Allow the mixture to cool to room temperature, during which crude this compound will crystallize.
-
Separate the crude this compound crystals by centrifugation.
-
Wash the crystals with water to remove residual solvents and impurities.
-
Dry the purified this compound in an oven.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound's antioxidant signaling pathway.
Experimental Workflows
Caption: General workflow for this compound extraction.
Caption: Hesperidin to this compound conversion workflow.
References
- 1. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted Extraction of Functional Compounds from Plants: A Review | BioResources [ojs.bioresources.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study on the Extraction and Quantification of Polyphenols from Citrus Peels Using Maceration and Ultrasonic Technique [foodandnutritionjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. this compound MANUFACTURING [diosmine.com]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Comparison of ultrasound and microwave assisted extraction of diosgenin from Trigonella foenum graceum seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Diosmin Separation in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of diosmin.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for RP-HPLC analysis of this compound?
A1: A common starting point for this compound analysis involves a C18 or C8 column, a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or 0.05% formic acid) and an organic modifier like methanol or acetonitrile, with detection typically set at 280 nm. The exact ratio of the mobile phase components can be adjusted to optimize the separation.[1][2]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for this compound, a weakly basic compound, is often due to secondary interactions with free silanol groups on the silica-based stationary phase.[3][4] Other causes can include column overload, column degradation, or an inappropriate mobile phase pH.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can help to protonate the silanol groups, minimizing unwanted interactions.[3][4]
-
Use an End-Capped Column: Employing a column that is "end-capped" will reduce the number of available free silanol groups.[4]
-
Reduce Sample Concentration: If column overload is suspected, dilute your sample and reinject.[5]
-
Column Regeneration/Replacement: If the column is old or has been exposed to harsh conditions, it may be degraded. Try flushing the column with a strong solvent or replace it if necessary.[3]
Q3: I am observing split peaks for this compound. What could be the problem?
A3: Peak splitting can be caused by several factors, including a blocked column frit, a void in the column packing, or co-elution with an interfering compound.[6][7]
-
Check for Blockages: A blocked frit can cause the sample to be unevenly distributed onto the column.[6] Try back-flushing the column or replacing the frit.
-
Inspect for Voids: A void at the head of the column can also lead to peak splitting.[6] If a void is present, the column may need to be repacked or replaced.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Co-elution: To check for a co-eluting peak, try altering the separation conditions (e.g., mobile phase composition, temperature) to see if the split peak resolves into two distinct peaks.[6][7]
Q4: How can I improve the resolution between this compound and other related compounds like hesperidin?
A4: Achieving good resolution is key for accurate quantification. If resolution is poor, consider the following:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous phase can significantly impact resolution. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.
-
Adjust pH: Modifying the pH of the mobile phase can change the ionization state of the analytes and improve resolution.
-
Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, trying a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.[8]
Q5: My retention time for this compound is shifting between injections. What should I investigate?
A5: Retention time variability can be caused by a number of factors related to the HPLC system and the mobile phase.[8][9]
-
Ensure Proper Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Check for Leaks: Leaks in the system can lead to fluctuations in flow rate and pressure, causing retention time shifts.[10]
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time drift.[10]
-
Control Temperature: Temperature fluctuations can affect mobile phase viscosity and analyte retention. Using a column oven will provide a stable temperature environment.[10]
Quantitative Data Summary
The following table summarizes various reported RP-HPLC methods for the separation of this compound, providing a comparative overview of key experimental parameters.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Waters Symmetry C18 (100 mm x 4.6 mm, 2.6 µm) | 0.1% Orthophosphoric acid:Methanol (60:40) | 1.0 | 280 | [1] |
| C8 (75 mm x 4 mm, 5 µm) | 0.05% Formic acid (pH 4.1):Methanol (58:42) | 1.2 | 280 | [2] |
| Agilent Zorbax SB C18 (250 x 4.6 mm, 5.0 µm) | Acetonitrile:Monopotassium phosphate | Not Specified | 222 | [11] |
| Symmetry C18 (4.6 x 150 mm, 5 µm) | Methanol:Water (65:35) | 1.0 | Not Specified | [12] |
| C18 | Methanol:Water (45:55) with 0.025% didecyldimethylammonium lactate | 1.0 | 280 | [13] |
| Macherey Nagel Nucleosil C8 (250 x 4.6 mm, 5 µm) | Tetrahydrofuran:Water:Acetic acid (21:77:2) | Not Specified | Not Specified | [14] |
Experimental Protocols
Standard RP-HPLC Method for this compound Analysis
This protocol provides a general procedure for the analysis of this compound in a sample matrix.
-
Preparation of Mobile Phase:
-
Prepare the aqueous phase by adding 1 mL of orthophosphoric acid to 1 L of HPLC-grade water (0.1% v/v).
-
Prepare the mobile phase by mixing the aqueous phase with methanol in a 60:40 ratio.[1]
-
Degas the mobile phase using a vacuum degasser or by sonication for 15-20 minutes.
-
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark. This will give a stock solution of 1 mg/mL.
-
Perform serial dilutions from the stock solution to prepare working standards of desired concentrations.
-
-
Preparation of Sample Solution:
-
For a tablet dosage form, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol), sonicate for 15-20 minutes to ensure complete dissolution of this compound, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.[15]
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase or sample solvent) to ensure no interfering peaks are present.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visual Troubleshooting Guides
Caption: General troubleshooting workflow for common HPLC issues.
Caption: Interactions leading to peak tailing in RP-HPLC.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Development and validation of a fast and simple RP-HPLC method for the determination of this compound and hesperidin in combined tablet dosage form | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. japsonline.com [japsonline.com]
- 12. ijpsi.org [ijpsi.org]
- 13. Simultaneous Determination of this compound and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. staff-old.najah.edu [staff-old.najah.edu]
- 15. japsonline.com [japsonline.com]
strategies to enhance diosmin permeation across biological membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing diosmin permeation across biological membranes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with this compound's permeation across biological membranes?
This compound, a naturally occurring flavonoid, exhibits poor oral bioavailability primarily due to its low aqueous solubility and limited permeability across intestinal membranes.[1][2] Its crystalline structure and hydrophilic nature hinder its passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract.[3] Consequently, a significant portion of orally administered this compound is not absorbed into the systemic circulation, which can limit its therapeutic efficacy.[4]
Q2: What are the primary strategies to enhance the permeation of this compound?
Several formulation strategies have been developed to overcome the poor permeability of this compound. The most common and effective approaches include:
-
Nanoformulations: Encapsulating or formulating this compound into nanoparticles, such as phytosomes, nanosuspensions, and nanoemulsions, can significantly improve its solubility, dissolution rate, and subsequent permeation.[5][6][7]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the aqueous solubility of this compound, thereby increasing its concentration gradient for absorption.[3]
-
Micronization: Reducing the particle size of this compound through micronization increases its surface area, leading to improved dissolution and absorption.[8][9]
-
Prodrug Approach: Although less explored specifically for this compound, creating a more lipophilic prodrug that can be enzymatically converted back to this compound after crossing the cell membrane is a viable strategy to enhance permeability.[10][11]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like liposomes can facilitate its transport across biological membranes.[12]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound Formulation
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Raw this compound: The inherent low aqueous solubility of crystalline this compound is a primary limiting factor. | 1. Particle Size Reduction: Employ micronization to increase the surface area of the this compound powder.[9] 2. Formulate as a Nanosuspension: Prepare a nanosuspension using techniques like probe sonication with stabilizers such as PEG 400 or HPMC.[1][6] 3. Cyclodextrin Complexation: Prepare an inclusion complex with β-cyclodextrin or HPβCD to enhance solubility.[3] |
| Ineffective Formulation Technique: The chosen formulation method may not be optimal for enhancing dissolution. | 1. Optimize Nanoformulation Parameters: For nanosuspensions, experiment with different stabilizer concentrations and sonication times.[13] For phytosomes, compare preparation methods like solvent evaporation, salting out, and lyophilization.[5][14] 2. Characterize the Formulation: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD) to confirm the amorphous state of this compound in the formulation, which generally has a higher dissolution rate than the crystalline form.[1][3] |
Issue 2: Low Permeation of this compound in Ex Vivo Studies
| Possible Cause | Troubleshooting Step |
| Formulation Fails to Enhance Transport: The formulation may improve dissolution but not necessarily permeation across the intestinal epithelium. | 1. Incorporate Permeation Enhancers: For topical or transdermal formulations, consider the use of penetration enhancers like oleic acid in liposomal formulations.[12] 2. Utilize Phospholipid-Based Carriers: Formulate this compound as phytosomes (phospholipid complexes) to improve its lipophilicity and facilitate transport across lipid membranes.[5][15] 3. Evaluate Different Nanoformulations: Compare the permeation of this compound from different nanoformulations, such as nanosuspensions and phytosomes, as they may interact differently with the biological membrane.[1][5] |
| Experimental Setup Issues in Permeation Studies: The ex vivo model (e.g., non-everted gut sac) may have limitations or be improperly set up. | 1. Ensure Tissue Viability: Maintain proper oxygenation and temperature of the intestinal tissue throughout the experiment to ensure its metabolic activity and integrity.[5][14] 2. Validate Analytical Method: Ensure the HPLC method for quantifying this compound is sensitive and validated for the specific buffer and tissue homogenate used in the permeation study.[1][14] 3. Consider Efflux Pump Inhibition: Although not extensively studied for this compound, consider the possibility of P-glycoprotein (P-gp) efflux and the potential inclusion of a P-gp inhibitor in mechanistic studies. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing this compound permeation.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Stabilizer/Carrier | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| Lyophilized Phytosomal Nanocarriers (LPNs) | Soybean Phosphatidylcholine (SPC) | 316 | -27 | 99 | [5][16] |
| Nanosuspension | PEG 400 (3% w/v) | 203.9 | -27.26 | - | [6][13] |
| Nanosuspension | HPMC (DSN:HPMC 2:1) | 336 | - | 99.9 | [1] |
| Nanoemulsion | Lauroglycol 90, Tween-80, Transcutol-HP | 41 | - | 87 | [7] |
Table 2: In Vitro Dissolution and Ex Vivo Permeation Enhancement
| Formulation | Dissolution Enhancement | Ex Vivo Permeation | Permeation Time (min) | Reference |
| Lyophilized Phytosomal Nanocarriers (LPNs) | Significant enhancement vs. crude drug | 80% permeated | - | [5][14] |
| Nanosuspension (HPMC stabilized) | 100% dissolved (vs. 51% for crude drug) | 89% permeated | 120 | [1][2] |
| Nanosuspension (PEG 400 stabilized) | ~5-fold increase in saturation solubility | - | - | [6][13] |
| This compound-HPβCD Inclusion Complex (Freeze-dried) | Higher dissolution rate than drug alone | - | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension (Probe Sonication Method)
Objective: To prepare a stable nanosuspension of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound powder
-
Stabilizer (e.g., Polyethylene Glycol 400 (PEG 400), Poloxamer 188, or PVP K 25)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of the selected stabilizer (e.g., 3% w/v PEG 400 in deionized water).
-
Disperse the this compound powder (e.g., 3% w/v) in the stabilizer solution.
-
Stir the suspension using a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
Subject the suspension to high-intensity probe sonication. The sonication parameters (e.g., time, power) should be optimized. For example, sonicate for 20 minutes.
-
After sonication, stir the resulting nanosuspension for a few minutes to dissipate heat.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
For long-term storage and further studies, the nanosuspension can be lyophilized.[6][13]
Protocol 2: Ex Vivo Intestinal Permeation Study (Non-Everted Gut Sac Technique)
Objective: To evaluate the permeation of this compound from a developed formulation across the rat intestine.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer (or appropriate physiological buffer)
-
This compound formulation and control (e.g., this compound suspension)
-
Surgical thread
-
Syringes and needles
-
Shaking water bath maintained at 37°C with carbogen (95% O2, 5% CO2) supply
-
HPLC system for this compound quantification
Procedure:
-
Fast the rats overnight with free access to water.
-
Euthanize the rats by a humane method and isolate the small intestine.
-
Clean the intestinal segment with cold Krebs-Ringer buffer.
-
Cut the intestine into segments of approximately 5 cm.
-
Tie one end of each segment with surgical thread to form a sac.
-
Fill the sac with a known volume of fresh buffer (serosal fluid).
-
Place the filled sac into a beaker containing the this compound formulation or control suspension (mucosal fluid).
-
Incubate the beakers in a shaking water bath at 37°C with continuous carbogen supply.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), withdraw samples from the mucosal fluid and replace with an equal volume of fresh medium.
-
At the end of the experiment, collect the serosal fluid from inside the sac.
-
Analyze the amount of this compound permeated into the serosal fluid and the remaining amount in the mucosal fluid using a validated HPLC method.[1][14]
Visualizations
References
- 1. Development of novel polymer-stabilized this compound nanosuspensions: in vitro appraisal and ex vivo permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a Low-Dose this compound Therapy on Improving Symptoms and Quality of Life in Patients with Chronic Venous Disease: Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyophilized phytosomal nanocarriers as platforms for enhanced this compound delivery: optimization and ex vivo permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. This compound-Loaded Nanoemulsion-Based Gel Formulation: Development, Optimization, Wound Healing and Anti-Inflammatory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lyophilized phytosomal nanocarriers as platforms for enhanced this compound delivery: optimization and ex vivo permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. [PDF] Lyophilized phytosomal nanocarriers as platforms for enhanced this compound delivery: optimization and ex vivo permeation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Lot-to-Lot Variability of Commercial Diosmin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the lot-to-lot variability of commercial diosmin.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of lot-to-lot variability in commercial this compound?
A1: Lot-to-lot variability in commercial this compound can arise from several factors:
-
Impurities: The manufacturing process, which often involves the conversion of hesperidin to this compound, can result in varying levels of related substances. Common impurities include diosmetin, hesperidin, linarin, isorhoifolin, and acetoisovanillone.[1][2][3] The presence and concentration of these impurities can significantly impact the biological activity and safety profile of the final product.[3][4]
-
Physicochemical Properties: this compound is known for its poor water solubility, which directly affects its dissolution rate and bioavailability.[5][6] Variations in particle size (e.g., micronized vs. non-micronized forms), crystal polymorphism, and hydration state between different lots can lead to inconsistent dissolution profiles.[1][7]
-
Excipient Composition: In formulated products, the type and quantity of excipients can differ between manufacturers and even between batches from the same manufacturer.[1] These differences can influence tablet disintegration, dissolution, and ultimately, the in vivo performance of the product.
Q2: Which analytical techniques are most suitable for characterizing and controlling the quality of different this compound lots?
A2: A combination of analytical methods is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method for the accurate quantification of this compound and the identification and quantification of its impurities.[1][8][9]
-
Dissolution Testing: Due to this compound's poor solubility, this is a critical test to assess the in vitro performance and potential bioavailability of the drug product.[5][7]
-
Spectroscopic Methods (FT-IR, Raman, NIR): These techniques offer a rapid and non-destructive approach for the quantitative analysis of this compound in solid dosage forms without the need for sample extraction.[1][10]
-
Thin-Layer Chromatography (TLC): TLC can be used for the qualitative and quantitative determination of this compound and is a simpler alternative to HPLC for some applications.[11]
Troubleshooting Guides
HPLC Analysis
Issue: Inconsistent retention times for this compound or impurity peaks between different lots.
-
Possible Cause 1: Mobile Phase Instability. The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure proper mixing of the mobile phase components.
-
-
Possible Cause 2: Column Temperature Fluctuations. Variations in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention times.[12]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Possible Cause 3: Column Degradation. Loss of the stationary phase or accumulation of contaminants on the column can alter its chromatographic properties.[12]
-
Solution: Use a guard column to protect the analytical column. If retention times consistently decrease, it may be necessary to wash the column according to the manufacturer's instructions or replace it.
-
Issue: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Silanol Interactions. Free silanol groups on the surface of silica-based columns can interact with the hydroxyl groups of this compound, causing peak tailing.[12]
-
Solution: Adjust the pH of the mobile phase to suppress the ionization of silanol groups (typically pH 2-4). The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask the active sites.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample solution or decrease the injection volume.
-
Dissolution Testing
Issue: Incomplete or highly variable dissolution of this compound tablets.
-
Possible Cause 1: Poor Solubility of this compound. this compound is practically insoluble in water and many common dissolution media.[5][6]
-
Solution: The use of a dissolution medium containing a surfactant (e.g., sodium lauryl sulfate) or a basic pH (e.g., using a sodium hydroxide solution) can enhance the solubility of this compound.[1]
-
-
Possible Cause 2: Formulation Effects. The presence of certain excipients or the manufacturing process (e.g., compression force) can impact tablet disintegration and drug release.[5]
-
Solution: If comparing different lots or products, ensure that the dissolution method is robust and can handle potential variations in formulation. Method development may be required to find the most discriminating conditions.
-
-
Possible Cause 3: Coning. The formation of a cone of undissolved powder at the bottom of the dissolution vessel can lead to artificially low and variable results.
-
Solution: Optimize the paddle or basket speed to ensure adequate hydrodynamics within the vessel. The use of a different apparatus (e.g., basket instead of paddle) may also be beneficial.
-
Quantitative Data Summary
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Typical Acceptance Criteria | Reference |
| Hesperidin | ≤ 10% | [4] |
| Diosmetin | Reportable | [3] |
| Isorhoifolin | Reportable | |
| Linarin | Reportable | |
| Acetoisovanillone (Impurity A) | ≤ 1.0% | [2][13] |
| 6-iodothis compound (Impurity D) | ≤ 1.0% | [2][13] |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [1][8] |
| Mobile Phase | Methanol:Water (e.g., 65:35 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [14] |
| Detection Wavelength | 280 nm or 344 nm | [11][14] |
| Column Temperature | 30 °C | |
| Injection Volume | 10-20 µL | [1] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Impurities
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dimethyl sulfoxide (DMSO) or a suitable solvent mixture. Further dilute with the mobile phase to achieve a final concentration of approximately 50 µg/mL.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of this compound, to a 100 mL volumetric flask. Add about 70 mL of DMSO, sonicate for 15 minutes, and then dilute to volume with DMSO.[11] Filter a portion of this solution through a 0.45 µm filter. Dilute the filtrate with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Chromatographic System: Use an HPLC system equipped with a UV detector and a C18 column. Set the parameters as described in Table 2.
-
Procedure: Inject equal volumes of the standard and sample preparations into the chromatograph. Record the chromatograms and measure the peak areas.
-
Calculation: Calculate the percentage of this compound and any specified impurities in the sample.
Protocol 2: Dissolution Testing of this compound Tablets
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 M HCl, phosphate buffer pH 6.8 with 1% SLS, or 0.1 M NaOH).[5]
-
Apparatus: Use USP Apparatus 2 (Paddle) at a rotation speed of 50-100 rpm, or USP Apparatus 1 (Basket) at 100 rpm. Maintain the temperature at 37 ± 0.5 °C.[15]
-
Procedure: Place one tablet in each dissolution vessel. At specified time points (e.g., 15, 30, 45, and 60 minutes), withdraw a sample from each vessel and filter it promptly.
-
Analysis: Analyze the filtered samples for dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Acceptance Criteria: The percentage of the labeled amount of this compound dissolved at the final time point should meet the specification set in the product monograph.
Visualizations
Caption: Workflow for comparing different lots of commercial this compound.
Caption: this compound's inhibitory effect on the inflammatory pathway.
References
- 1. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Effects of this compound on Vascular Leakage and Inflammation in a Mouse Model of Venous Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.mu-varna.bg [journals.mu-varna.bg]
- 6. Preparation, Physicochemical Characterization and I n - vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsi.org [ijpsi.org]
- 9. scribd.com [scribd.com]
- 10. Determination of this compound in pharmaceutical formulations using Fourier transform infrared spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. hplc.eu [hplc.eu]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Simultaneous Determination of this compound and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Diosmin Crystallization for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the diosmin crystallization process for achieving higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from the starting material, hesperidin, or be generated during the synthesis process. These include isorhoifin and diosmetin.[1] The quality of the initial hesperidin significantly impacts the purity of the final this compound product.[2]
Q2: What are the typical solvents used for this compound crystallization?
A2: A mixture of dimethylformamide (DMF) and water is a commonly used solvent system for this compound crystallization.[1] The ratio of DMF to water can be varied, with ratios from 1:1 to 9:1 being reported.[1] Other methods involve dissolving this compound in an aqueous alkali hydroxide solution followed by acidification to precipitate the purified this compound, avoiding the use of organic solvents.[3]
Q3: What analytical methods are used to determine the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most frequently used method for determining the purity of this compound and quantifying impurities.[1][4] Other techniques include thin-layer chromatography, voltammetry, and various spectroscopic methods like Infrared (IR) and Raman spectroscopy.[4][5]
Q4: What is the role of base-acid treatment in this compound purification?
A4: Base-acid treatment is a purification step to enhance the purity of this compound. This process typically involves dissolving the crude this compound in an alkaline solution (e.g., sodium hydroxide or potassium hydroxide) and then acidifying the solution (e.g., with sulfuric acid or hydrochloric acid) to precipitate the purified this compound.[1][3] This can help to remove certain impurities, although direct crystallization from an aqueous base-acid solution may not always significantly improve the assay/purity.[1]
Troubleshooting Guide
Q1: My final this compound product has a low purity assay (below 90%). How can I improve it?
A1: Low purity can be addressed by implementing a recrystallization step. One effective method is to crystallize the crude this compound from a dimethylformamide (DMF):water mixture.[1] Alternatively, a base-acid treatment can be employed. Dissolve the crude this compound in an aqueous alkali solution and then precipitate the purified this compound by adding acid.[3] It is also crucial to ensure the quality of the starting hesperidin, as its impurities can carry through to the final product.[2]
Q2: I am observing a significant amount of isorhoifin and diosmetin impurities in my final product. How can I reduce them?
A2: To reduce impurities such as isorhoifin and diosmetin, a pre-treatment of the crude this compound with an alcohol, such as methanol, is recommended before the final crystallization step.[1]
Q3: The crystallization process is too rapid, leading to the inclusion of impurities. How can I control the crystallization rate?
A3: Rapid crystallization can trap impurities within the crystal lattice.[6] To slow down the process, consider the following:
-
Increase the solvent volume: Using slightly more than the minimum amount of hot solvent required to dissolve the solid can slow down the crystallization upon cooling.[6]
-
Gradual cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Q4: My this compound yield is very low after crystallization. What are the possible causes and solutions?
A4: A low yield can be due to several factors:
-
Excessive solvent: Using too much solvent for crystallization will result in a significant amount of the product remaining in the mother liquor.[6] If possible, concentrate the mother liquor and cool to recover more product.
-
Incomplete precipitation: Ensure the pH is adjusted correctly during acid-base precipitation to maximize the recovery of this compound.[7]
-
Premature filtration: Ensure that crystallization is complete before filtering the product.
Data Presentation
Table 1: Purity of this compound with Different Crystallization Methods
| Crystallization Method | Solvents/Reagents | Achieved Purity | Reference |
| DMF:Water Crystallization | Dimethylformamide, Water | > 99.5% | [1] |
| Base-Acid Treatment | Sodium Hydroxide, Sulfuric Acid | > 99.9% | [1] |
| Amide Solvent with Iodine | Amide Solvent, Iodine, Alkaline Reagent, Hydrochloric Acid | > 92.5% | [7] |
Table 2: Reaction Parameters for this compound Synthesis from Hesperidin
| Parameter | Value | Impact on Purity/Yield | Reference |
| Reaction Temperature | 95 - 105°C | Optimal for conversion; lower temps reduce conversion, higher temps cause iodine sublimation. | [1] |
| Reaction Time | 9 - 10 hours | Sufficient time for the conversion of hesperidin to this compound. | [1] |
| pH for Precipitation | 1.8 - 2.2 | Critical for isolating pure this compound after base treatment. | [1] |
| pH for Secondary Crystallization | 5.0 - 6.0 | Used in a secondary crystallization step to improve purity. | [7] |
Experimental Protocols
Protocol 1: Crystallization from Dimethylformamide (DMF):Water
-
Dissolution: Take 100 g of crude this compound and add it to 1800 ml of dimethylformamide in a clean glass assembly.
-
Heating: Heat the solution to 90-95°C until a clear solution is obtained.
-
Water Addition: Add 360 ml of water, pre-heated to 90-95°C, to the solution and maintain the temperature for 30 minutes.
-
Filtration: Filter the hot reaction mass.
-
Washing: Wash the collected solid with water, followed by hot water.
-
Drying: Dry the solid to obtain pure this compound.[1]
Protocol 2: Purification via Base-Acid Treatment
-
Dissolution: Dissolve crude this compound in an aqueous solution of sodium hydroxide.
-
Charcoal Treatment (Optional): The resulting solution can be treated with charcoal and filtered to remove color impurities.
-
Water Distillation: Distill off a portion of the water under vacuum at a temperature below 50°C.
-
Acidification: Adjust the pH of the solution to 1.8-2.2 using sulfuric acid to precipitate the this compound.
-
Stirring: Stir the mixture for 30 minutes.
-
Filtration and Washing: Filter the solid and wash it with water, followed by hot water.
-
Drying: Dry the solid to yield pure this compound.[1]
Visualizations
Caption: Workflow for this compound Crystallization using DMF:Water.
Caption: Workflow for this compound Purification via Base-Acid Treatment.
References
- 1. WO2010092592A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. this compound MANUFACTURING [diosmine.com]
- 3. EP3053930A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. data.epo.org [data.epo.org]
Technical Support Center: Managing Diosmin Precipitation in Stock Solutions
Welcome to the technical support center for managing diosmin stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting precipitation issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous medium?
A1: this compound is a flavonoid that is practically insoluble in water. Precipitation upon dilution of a concentrated dimethyl sulfoxide (DMSO) stock solution into an aqueous environment (e.g., cell culture media, phosphate-buffered saline) is a common issue known as "solvent shock" or "concentration shock." This occurs because the rapid change in solvent polarity from a high-DMSO concentration to a primarily aqueous environment drastically reduces this compound's solubility, causing it to fall out of solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: High-purity, anhydrous DMSO is the most effective and commonly recommended solvent for preparing this compound stock solutions for in vitro experiments.[1][2] this compound is readily soluble in DMSO.[2][3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with 0.1% or lower being preferable for most cell lines, especially sensitive primary cells.[1] It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to assess any effects of the solvent on cell behavior.[1]
Q4: Can I filter my medium if I see a precipitate?
A4: Filtering the medium to remove the precipitate is not recommended. This action will remove an unknown amount of this compound, leading to an inaccurate and lower-than-intended final concentration in your experiment, which can compromise the reproducibility of your results.[1] The better approach is to address the root cause of the precipitation.
Q5: How do components of the cell culture medium affect this compound solubility?
A5: Several components in cell culture medium can influence the solubility of compounds like this compound:
-
pH: The pH of the medium, typically between 7.2 and 7.4, can affect the solubility of pH-sensitive compounds.
-
Serum Proteins: Flavonoids are known to bind to proteins like albumin found in fetal bovine serum (FBS).[4][5][6] This binding can help to keep the compound in solution. If you are working with serum-free media, you may encounter more significant precipitation issues.
-
Salts and Ions: High concentrations of certain ions can sometimes interact with compounds and lead to the formation of insoluble salts.[7]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | ~0.11 mg/mL | Another organic solvent option. |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | Demonstrates the limited solubility in aqueous buffers even with some DMSO. |
| Water | Practically insoluble | This compound has very low solubility in aqueous solutions. |
| Ethanol | Insoluble | Not a suitable solvent for creating concentrated stock solutions. |
| Methanol | Insoluble | Not a suitable solvent for creating concentrated stock solutions. |
| Polyethylene glycol-400 (PEG-400) | Soluble | Can be used as a vehicle for in vivo studies. |
Note: Solubility can be affected by temperature, pH, and the purity of both the compound and the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 608.54 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 6.085 mg of this compound.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the this compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the this compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
For short-term storage (up to one month), store the stock solution at -20°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8] Studies have shown that compound stability in DMSO can decrease over time, especially with exposure to water.[9][10]
-
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Objective: To add this compound to cell cultures while minimizing the risk of precipitation.
Procedure:
-
Pre-warm the medium: Ensure your cell culture medium (with or without serum) is pre-warmed to 37°C.
-
Use an intermediate dilution step:
-
To minimize solvent shock, first, create an intermediate dilution of your this compound stock in pre-warmed medium.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in a small volume of medium to make a 100 µM intermediate solution. Add the stock solution dropwise while gently swirling the medium.
-
-
Final addition: Add the required volume of the intermediate solution to your cell culture plates or flasks to achieve the desired final concentration.
-
Mix gently: Gently swirl the plate or flask to ensure even distribution of the compound.
-
Confirm DMSO concentration: Always calculate the final DMSO percentage to ensure it is within the tolerated range for your cells (e.g., ≤ 0.1%).[1]
Troubleshooting Guides
Guide 1: Troubleshooting this compound Precipitation
This guide addresses common issues related to this compound precipitation and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation immediately upon dilution | Solvent Shock: The rapid change in solvent polarity causes this compound to precipitate. | 1. Use a stepwise dilution: Prepare one or more intermediate dilutions in pre-warmed (37°C) cell culture medium.[8] 2. Slow addition with mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling. 3. Lower the final concentration: Your target concentration may be above the solubility limit of this compound in the final medium. Try working with a lower concentration. |
| Precipitation occurs over time in the incubator | Compound Instability/Supersaturation: The solution may be supersaturated and thermodynamically unstable, leading to crystallization over time. | 1. Prepare fresh solutions: Make your final working solutions immediately before use. 2. Check for media evaporation: Ensure proper humidity in your incubator to prevent an increase in solute concentration. 3. Reduce serum concentration (if applicable): While serum proteins can aid solubility, in some cases, interactions can lead to precipitation. Test different serum concentrations. |
| Inconsistent results between experiments | Variability in solution preparation: Incomplete dissolution of the stock or partial precipitation can lead to different effective concentrations. | 1. Standardize your protocol: Ensure the this compound is fully dissolved in the DMSO stock before each use. Visually inspect for any particulates. 2. Use fresh aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
Visualizations
Caption: Factors contributing to this compound precipitation and corresponding preventative measures.
Caption: Troubleshooting workflow for addressing this compound precipitation in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of flavonoids with serum albumin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Diosmin vs. Hesperidin: A Comparative Antioxidant Study for Researchers
A detailed examination of the antioxidant properties of two prominent flavonoids, diosmin and hesperidin, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their in vitro and in vivo antioxidant activities. This document summarizes key experimental data, outlines detailed methodologies for common antioxidant assays, and visualizes the cellular signaling pathways involved in their antioxidant mechanisms.
Executive Summary
This compound and hesperidin are structurally related flavonoid glycosides commonly found in citrus fruits. Both compounds are well-known for their venoactive properties and are often used in combination for the treatment of chronic venous insufficiency. While both exhibit antioxidant activities, this guide delves into a comparative analysis of their efficacy. In vitro studies suggest that hesperidin possesses stronger radical scavenging and reducing capabilities compared to this compound. This is further supported by in vivo studies in animal models of oxidative stress. This guide presents the available quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of the signaling pathways through which these flavonoids exert their antioxidant effects.
Data Presentation: In Vitro Antioxidant Activity
The following tables summarize the available quantitative data on the in vitro antioxidant activity of this compound and hesperidin from various studies. It is important to note that the data for this compound and hesperidin in the DPPH assay are from different studies and, therefore, are not directly comparable. The comparison for ABTS and FRAP assays is based on a qualitative assessment from a single study.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| Hesperidin | 226.34 ± 4.96 | [1] |
| Hesperidin | 53.46 | [2] |
| This compound | Not Available |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | Relative Activity | Source |
| Hesperidin | Stronger | [3] |
| This compound | Weaker | [3] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Relative Activity | Source |
| Hesperidin | Stronger | [3] |
| This compound | Weaker | [3] |
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound, hesperidin) in methanol.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.
-
Incubation: Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: Add 10 µL of the sample solution to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Preparation of FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio.
-
-
Sample Preparation: Prepare various concentrations of the test compounds.
-
Reaction Mixture: Add 100 µL of the sample solution to 3 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µmol Fe(II)/g of the sample.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antioxidant mechanisms of this compound and hesperidin, as well as a typical experimental workflow for antioxidant assays.
Caption: Experimental workflow for in vitro antioxidant assays.
Caption: Hesperidin's antioxidant signaling via the ERK/Nrf2 pathway.
Caption: this compound's antioxidant and related signaling pathways.
Conclusion
The available evidence suggests that while both this compound and hesperidin are effective antioxidants, hesperidin demonstrates superior in vitro antioxidant activity in terms of radical scavenging and reducing power.[3] The antioxidant mechanisms of these flavonoids are multifaceted, involving not only direct radical scavenging but also the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses. Hesperidin has been shown to augment cellular antioxidant defenses via the ERK/Nrf2 signaling pathway. This compound's antioxidant effects are linked to the modulation of the Keap-1/Nrf2 and p38-MAPK/NF-κB/iNOS pathways, as well as activation of the JAK2/STAT3 pathway. Further head-to-head comparative studies with comprehensive quantitative data are warranted to fully elucidate the differences in their antioxidant potential. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the antioxidant properties of these and other flavonoids.
References
Micronization Enhances Diosmin Bioavailability: A Comparative Analysis
A comprehensive review of experimental data indicates that micronization significantly improves the oral bioavailability of diosmin, a flavonoid widely used in the management of venous disorders. This improvement is evidenced by increased absorption and higher plasma concentrations of its active metabolite, diosmetin, compared to standard, non-micronized formulations.
Micronization, a process of reducing the particle size of a compound, enhances the dissolution rate and surface area for absorption of poorly soluble substances like this compound.[1][2] This guide provides a comparative analysis of the bioavailability of micronized versus standard this compound, presenting key pharmacokinetic data and experimental methodologies for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile Comparison
The oral bioavailability of this compound is primarily assessed by measuring the plasma concentration of its aglycone metabolite, diosmetin, as this compound itself is not directly absorbed.[3][4][5] Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are used to compare the extent and rate of absorption.
A pivotal study by Garner et al. (2002) directly compared the absorption of micronized and non-micronized ¹⁴C-labeled this compound in healthy volunteers. The results demonstrated a statistically significant increase in absorption for the micronized form.
Table 1: Comparative Absorption of Micronized vs. Non-Micronized this compound (Data from Garner et al., 2002)
| Formulation | Mean Particle Size | Absorption (% of Administered Dose) |
| Non-Micronized this compound | 36.5 µm | 32.7 ± 18.8% |
| Micronized this compound | 1.79 µm | 57.9 ± 20.2% |
Further advancements in formulation have led to the development of enhanced micronized this compound preparations. A study by Russo et al. (2018) compared a formulated micronized this compound complex (µSmin® Plus) to a standard unformulated micronized this compound. This study provides valuable insights into the impact of formulation technologies on bioavailability.
Table 2: Pharmacokinetic Parameters of Formulated Micronized this compound vs. Unformulated Micronized this compound (Data from Russo et al., 2018)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability |
| Unformulated Micronized this compound | 2.4 ± 1.9 | 2.2 ± 2.9 | 31.9 ± 100.4 | - |
| Formulated Micronized this compound (µSmin® Plus) | 50.3 ± 22.6 | 2.2 ± 2.9 | 298.4 ± 163.7 | 9.4-fold higher |
The data clearly indicates that while standard micronization improves absorption compared to non-micronized forms, advanced formulations can further enhance the bioavailability of this compound significantly.[3][4][5]
Experimental Protocols
The following are summaries of the methodologies employed in the key comparative bioavailability studies cited.
Study 1: Comparison of Micronized vs. Non-Micronized ¹⁴C-Diosmin (Garner et al., 2002)[6]
-
Study Design: A double-blind, crossover study involving 12 healthy male volunteers.[6]
-
Investigational Products:
-
Administration: A single oral dose of each formulation was administered with a washout period between treatments.[6]
-
Sample Analysis: Total radioactivity was measured in urine and feces using accelerator mass spectrometry and liquid scintillation counting to determine the extent of absorption.[6]
-
Primary Endpoint: The percentage of the administered radioactive dose excreted in the urine was used as the measure of absorption.[6]
Study 2: Comparative Bioavailability of Two Micronized this compound Formulations (Russo et al., 2018)[3][4][5]
-
Study Design: A double-blind, two-period, crossover clinical trial in 16 healthy volunteers.[4][5]
-
Investigational Products:
-
Administration: Single oral administration of each formulation with a 2-week washout period.[4][5]
-
Sample Collection: Blood samples were collected at predetermined time points.[7]
-
Sample Analysis: Plasma concentrations of diosmetin were measured using high-performance liquid chromatography-mass spectrometry (HPLC-MS) after enzymatic deconjugation with β-glucuronidase.[3][4][5]
-
Pharmacokinetic Analysis: Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles of diosmetin.[7]
Experimental Workflows
The following diagrams illustrate the workflows of the key experimental studies.
Caption: Workflow of the Garner et al. (2002) study.
Caption: Workflow of the Russo et al. (2018) study.
Conclusion
References
- 1. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers [mdpi.com]
- 5. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the absorption of micronized (Daflon 500 mg) and nonmicronized 14C-diosmin tablets after oral administration to healthy volunteers by accelerator mass spectrometry and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Profile of µSMIN Plus™, a new Micronized this compound Formulation, after Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Diosmin's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis
For researchers and professionals in drug development, understanding the in vivo anti-inflammatory properties of diosmin is crucial for evaluating its therapeutic potential. This guide provides a comparative analysis of this compound's performance against other agents, supported by experimental data and detailed protocols.
This compound, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory effects across various in vivo models. Its mechanism of action primarily involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. This guide synthesizes findings from multiple studies to offer a clear comparison of this compound's efficacy.
Performance Comparison of this compound and Alternatives
To objectively assess this compound's anti-inflammatory capabilities, its effects on key inflammatory markers are compared with control groups and other compounds. The following tables summarize quantitative data from various in vivo studies.
| Inflammation Model | Animal Model | Treatment Group | Dosage | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | Reference |
| LPS-Induced Lung Injury | Male Balb/c Mice | This compound | 50 mg/kg, p.o. | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| LPS-Induced Lung Injury | Male Balb/c Mice | This compound | 100 mg/kg, p.o. | More Significant Reduction | More Significant Reduction | More Significant Reduction | [1] |
| Iliac Vein Stenosis | Mice | This compound A (High Purity) | 40 mg/kg | Significant mRNA reduction | - | Significant mRNA reduction | [2] |
| Iliac Vein Stenosis | Mice | This compound B (Lower Purity) | 40 mg/kg | Significant mRNA reduction | - | Significant mRNA reduction | [2] |
| Alloxan-Induced Diabetic Nephropathy | Wistar Rats | This compound | 100 mg/kg | Significant Normalization | Significant Normalization | Significant Normalization | [3][4] |
| Inflammation Model | Animal Model | Treatment Group | Dosage | Effect on Adhesion Molecules (ICAM-1, VCAM-1) | Reference |
| Iliac Vein Stenosis | Mice | This compound (High Purity) | 40 mg/kg | Significantly decreased levels | [2] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution in saline is administered into the plantar surface of the rat's hind paw.
-
Treatment: this compound, a standard anti-inflammatory drug (e.g., Indomethacin), or a vehicle control is administered orally or intraperitoneally at predetermined doses, usually one hour before carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.
-
Biochemical Analysis: After the final measurement, animals are euthanized, and the paw tissue can be collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to study the inflammatory response in the lungs.
-
Animals: Male Balb/c mice are commonly used.
-
Induction of Inflammation: Mice are administered LPS (from E. coli) intraperitoneally or intratracheally to induce lung inflammation.
-
Treatment: this compound is administered orally for a period (e.g., seven days) before LPS challenge.[1]
-
Analysis:
-
Bronchoalveolar Lavage Fluid (BALF): Collection of BALF to measure total and differential leukocyte counts.
-
Lung Tissue Homogenate: Measurement of MPO activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.
-
Gene and Protein Expression: RT-PCR and Western blot analysis are used to quantify the expression of inflammatory mediators and signaling proteins (e.g., NF-κB).[1]
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through specific signaling pathways. The following diagrams illustrate these mechanisms and the general workflow of in vivo anti-inflammatory studies.
Caption: General experimental workflow for in vivo validation of anti-inflammatory agents.
Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.
References
- 1. Potential and Therapeutic Roles of this compound in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of this compound on Vascular Leakage and Inflammation in a Mouse Model of Venous Obstruction [frontiersin.org]
- 3. This compound Modulates the NF-kB Signal Transduction Pathways and Downregulation of Various Oxidative Stress Markers in Alloxan-Induced Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial of Diosmin versus Placebo in Chronic Venous Disease
This comparison guide provides a detailed analysis of a head-to-head clinical trial evaluating the efficacy and safety of diosmin compared to a placebo in patients with Chronic Venous Disease (CVD). The data and methodologies presented are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from a randomized, double-blind, placebo-controlled, multicenter clinical study investigating the effects of a bioavailable this compound formulation (μsmin® Plus) over an 8-week period.[1]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound Group (n=36) | Placebo Group (n=36) |
| Age (years) | 45.8 ± 10.2 | 47.1 ± 9.8 |
| Gender (Female/Male) | 28/8 | 29/7 |
| Weight (kg) | 72.5 ± 12.3 | 74.1 ± 11.9 |
| Height (cm) | 168.3 ± 8.1 | 169.2 ± 7.5 |
| BMI ( kg/m ²) | 25.6 ± 3.4 | 25.9 ± 3.1 |
Table 2: Efficacy of this compound vs. Placebo in Chronic Venous Disease
| Parameter | This compound Group | Placebo Group | p-value |
| Leg Circumference (cm) | |||
| Baseline | 38.4 ± 4.5 | 38.9 ± 4.1 | NS |
| Week 4 | 37.9 ± 4.3 | 38.8 ± 4.0 | < 0.001 |
| Week 8 | 37.5 ± 4.2 | 38.7 ± 3.9 | < 0.001 |
| Pain Visual Analogue Scale (VAS) | |||
| Baseline | 6.8 ± 1.5 | 6.7 ± 1.6 | NS |
| Week 4 | 4.2 ± 1.8 | 5.8 ± 1.7 | < 0.05 |
| Week 8 | 2.9 ± 1.9 | 5.1 ± 1.9 | < 0.05 |
| Global Index Score (GIS) | |||
| Week 8 | Significant Improvement | No Significant Improvement | < 0.001 |
| Venous Clinical Severity Score (VCSS) | |||
| Baseline | 8.2 ± 2.1 | 8.1 ± 2.0 | NS |
| Week 4 | 6.1 ± 1.9 | 7.5 ± 1.8 | < 0.01 |
| Week 8 | 4.5 ± 1.7 | 7.1 ± 1.7 | < 0.001 |
NS: Not Significant
Experimental Protocols
The clinical trial was a randomized, double-blind, placebo-controlled, multicenter study.[1]
Inclusion Criteria:
-
Male and female patients aged ≥18 and ≤60 years.[1]
-
Diagnosed with Chronic Venous Disease (CVD) with a Clinical-Etiology-Anatomy-Pathophysiology (CEAP) classification of C2 to C4.[1]
-
Patients presenting with painful venous symptomatology in the lower limbs for at least 15 days.[2]
-
Pain intensity of ≥ 30 mm on a 100 mm Visual Analogue Scale (VAS).[2]
Exclusion Criteria:
-
Patients with other vascular diseases, diabetes, or blood disorders.[1]
-
Lower limb edema of cardiac, renal, or hepatic origin.[1]
-
Concomitant use of other treatments for CVD.[3]
Treatment:
-
Active Group: Received a 450 mg tablet of a bioavailable this compound formulation (μsmin® Plus) once daily for 8 weeks.[1]
-
Placebo Group: Received a matching placebo tablet once daily for 8 weeks.[1]
Efficacy Assessments:
-
Leg Circumference: Measured at the ankle and calf at baseline, week 4, and week 8.[1]
-
Pain: Assessed using a 100 mm Visual Analogue Scale (VAS) at baseline, week 4, and week 8.[1]
-
Global Index Score (GIS): Calculated from the Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ-20) at week 8 to evaluate the overall impact on quality of life.[1][3]
-
Venous Clinical Severity Score (VCSS): A clinician-rated scale to assess the severity of CVD at baseline, week 4, and week 8.[1]
Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the changes from baseline between the this compound and placebo groups. A p-value of less than 0.05 was considered statistically significant.[1]
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Mechanism of Action
This compound exerts its therapeutic effects through multiple mechanisms:
-
Enhances Venous Tone: this compound increases venous tone by prolonging the activity of norepinephrine on the vein wall.[4][5] This leads to venous constriction, reducing venous capacitance and stasis.
-
Improves Lymphatic Drainage: It increases the frequency and intensity of lymphatic contractions, which helps to reduce edema.[5]
-
Anti-inflammatory Effects: this compound inhibits the expression of inflammatory mediators such as prostaglandins and cytokines like TNF-α and IL-6.[4][6] This anti-inflammatory action is partly mediated through the inhibition of the NF-κB signaling pathway.[7][8][9][10]
-
Antioxidant Properties: It acts as a free radical scavenger, protecting endothelial cells from oxidative damage.[4]
-
PI3K/Akt Pathway Activation: this compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and inhibition of apoptosis.[11][12][13]
References
- 1. Efficacy of a Low-Dose this compound Therapy on Improving Symptoms and Quality of Life in Patients with Chronic Venous Disease: Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates ulcerative colitis in mice by increasing Akkermansia muciniphila abundance, improving intestinal barrier function, and modulating the NF-κB and Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Modulates the NF-kB Signal Transduction Pathways and Downregulation of Various Oxidative Stress Markers in Alloxan-Induced Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates inflammation, apoptosis and activates PI3K/AKT pathway in Alzheimer's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound mitigates high glucose-induced endoplasmic reticulum stress through PI3K/AKT pathway in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Promotes Myogenesis via Activating the Akt/FOXO1 Pathway to Facilitate the Proliferation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diosmin from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
Diosmin, a naturally occurring flavonoid glycoside, is extensively utilized in the pharmaceutical and nutraceutical industries for its vasoprotective and anti-inflammatory properties. The efficacy and safety of the final drug product are intrinsically linked to the quality of the active pharmaceutical ingredient (API). Consequently, rigorous evaluation and selection of a this compound supplier are critical steps in drug development. This guide provides a comparative framework for analyzing this compound from different suppliers, focusing on key quality attributes supported by standardized experimental protocols.
While direct comparisons of named commercial suppliers are proprietary, the data presented herein are representative of typical variations observed in the market, underscoring the importance of in-house validation.
Quantitative Comparison of Key Quality Attributes
The quality of this compound can vary significantly between suppliers, impacting its physicochemical properties and biological performance. Key parameters for comparison include purity, impurity profile, dissolution rate, and bioavailability.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (HPLC, %) | 99.1% | 95.5% | 97.8% | > 95%[1] |
| Total Impurities (%) | 0.9% | 4.5% | 2.2% | < 5.0% |
| Specific Impurity X (%) | 0.2% | 1.8% | 0.5% | < 1.0% |
| Dissolution at 30 min (%) | 85% | 65% | 78% | > 75% |
| Relative Bioavailability (AUC) | 9.4-fold vs. unformulated | 4-fold vs. unformulated | 6.5-fold vs. unformulated | Formulation Dependent[2][3][4] |
Note: Data are illustrative. AUC refers to the Area Under the Curve for plasma concentration-time, a key indicator of bioavailability. Higher AUC values indicate greater systemic exposure. Studies show that different formulations can lead to significant variations in bioavailability, with some showing over 9-fold increases compared to unformulated this compound.[2][3][4]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment and comparison of this compound from various sources.
Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
This method determines the percentage of pure this compound and quantifies any impurities.
-
Instrumentation: Waters HPLC with PDA detector or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and a buffer such as potassium dihydrogen phosphate (KH2PO4) with formic acid to adjust pH.[5] A common isocratic mobile phase is a mixture of methanol, water, and acetic acid.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[5]
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent to create a stock solution (e.g., 450 ppm).[9]
-
Sample Preparation: Prepare sample solutions by accurately weighing and dissolving the this compound API from the supplier in the diluent to match the standard concentration.[9] Use sonication to ensure complete dissolution.[9]
-
Analysis: Inject standard and sample solutions. Purity is calculated by comparing the area of the main this compound peak in the sample chromatogram to the total area of all peaks. Impurities are identified and quantified based on their relative retention times and peak areas against the this compound standard.
In Vitro Dissolution Testing
This test assesses the rate at which this compound dissolves from a solid dosage form, which is critical for its absorption.
-
Apparatus: USP Apparatus 2 (Paddle).[10]
-
Dissolution Medium: 900 mL of a suitable buffer. The choice can vary; alkaline buffers like 0.2N NaOH or borate buffer pH 10 are sometimes used due to this compound's low aqueous solubility.[8][11][12]
-
Temperature: 37 ± 0.5°C.[10]
-
Procedure:
-
Place one tablet or a specified amount of API in each dissolution vessel.
-
Withdraw samples (e.g., 10 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.[14]
-
Filter the samples (e.g., through a 0.45 µm filter) and analyze the concentration of dissolved this compound using UV-Vis spectrophotometry (e.g., at 268 nm) or HPLC.[8][13]
-
-
Data Analysis: Plot the percentage of this compound dissolved against time to generate a dissolution profile for each supplier.
Bioavailability Assessment (In Vivo)
Bioavailability studies measure the rate and extent to which the active moiety, diosmetin (the metabolite of this compound), is absorbed and becomes available at the site of action.[15]
-
Study Design: A randomized, crossover study in healthy volunteers is the gold standard.[4]
-
Subjects: A cohort of healthy human volunteers (e.g., n=16).[2]
-
Procedure:
-
Administer a single oral dose of the this compound formulation from each supplier, with a washout period between each administration.
-
Collect blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Since this compound is rapidly converted to diosmetin, the plasma samples are treated with β-glucuronidase to deconjugate the metabolites.[15]
-
Analyze the concentration of diosmetin in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.[3]
-
-
Comparison: The relative bioavailability of this compound from different suppliers is compared by analyzing the ratios of their AUC and Cmax values. A study comparing a test formulation to a reference found the test product had a 9.4-fold higher relative bioavailability.[3]
Visualizing Workflows and Mechanisms
Diagrams provide a clear visual representation of complex processes and pathways, aiding in comprehension and decision-making.
Experimental Workflow
The following diagram outlines the logical flow for a comprehensive comparative analysis of this compound suppliers.
Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates its inhibitory action on the NF-κB and MAPKs pathways, which are central to the inflammatory response.
References
- 1. Effects of this compound on Vascular Leakage and Inflammation in a Mouse Model of Venous Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers [mdpi.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Simultaneous Determination of this compound and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 9. japsonline.com [japsonline.com]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. Lyophilized phytosomal nanocarriers as platforms for enhanced this compound delivery: optimization and ex vivo permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of this compound-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating Diosmin's Impact on Gene Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of action of therapeutic compounds is paramount. Diosmin, a naturally occurring flavonoid, has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. A crucial step in elucidating its mechanism is the validation of its effects on gene expression, frequently accomplished through quantitative polymerase chain reaction (qPCR). This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed protocols.
Quantitative Analysis of this compound-Induced Gene Expression Changes
This compound has been shown to modulate the expression of a variety of genes involved in key cellular processes such as inflammation, oxidative stress, and cell cycle regulation. The following table summarizes the quantitative changes in gene expression in response to this compound treatment as validated by qPCR in various studies.
| Gene | Biological Process | Model System | Treatment Condition | Fold Change in mRNA Expression | Reference |
| TNF-α | Inflammation | Doxorubicin-induced liver injury in rats | This compound (100 mg/kg) + Doxorubicin | Downregulated vs. Doxorubicin alone | [1] |
| IL-6 | Inflammation | Doxorubicin-induced liver injury in rats | This compound (100 mg/kg) + Doxorubicin | Downregulated vs. Doxorubicin alone | [1] |
| IL-1β | Inflammation | Doxorubicin-induced liver injury in rats | This compound (100 mg/kg) + Doxorubicin | Downregulated vs. Doxorubicin alone | [1] |
| iNOS | Inflammation | Doxorubicin-induced liver injury in rats | This compound (100 mg/kg) + Doxorubicin | Downregulated vs. Doxorubicin alone | [1] |
| NF-κB p65 | Inflammation | LPS-induced acute lung injury in mice | This compound (50 and 100 mg/kg) + LPS | Downregulated vs. LPS alone | [2][3] |
| IL-17 | Inflammation | LPS-induced acute lung injury in mice | This compound (50 and 100 mg/kg) + LPS | Downregulated vs. LPS alone | [2] |
| HO-1 | Oxidative Stress | Doxorubicin-induced liver injury in rats | This compound (100 mg/kg) + Doxorubicin | Upregulated vs. Doxorubicin alone | [1] |
| SOD | Oxidative Stress | Doxorubicin-induced liver injury in rats | This compound (100 mg/kg) + Doxorubicin | Upregulated vs. Doxorubicin alone | [1] |
Comparative Performance of this compound
While direct qPCR-based gene expression comparisons with a wide range of flavonoids are limited in the literature, some studies offer valuable insights into this compound's relative performance.
This compound vs. Diosmetin: this compound is the 7-rutinoside of diosmetin. Studies comparing the two have shown that both possess significant antioxidant capabilities. For instance, both this compound and diosmetin have been demonstrated to ameliorate hydrogen peroxide-induced oxidative stress in endothelial cells by restoring the activity of cellular antioxidant enzymes[4]. However, their differential effects on gene expression profiles via qPCR are not extensively documented.
This compound vs. Micronized Purified Flavonoid Fraction (MPFF): MPFF is a pharmaceutical product containing 90% this compound and 10% other flavonoids, primarily hesperidin. Clinical studies comparing non-micronized this compound (600 mg) with MPFF (1000 mg) for the treatment of chronic venous disorders have found comparable clinical efficacy in improving symptoms[5]. While these studies do not directly compare gene expression changes, they suggest that the clinical effects of this compound are a major contributor to the overall efficacy of MPFF.
Experimental Protocols for qPCR Validation
Accurate and reproducible qPCR results rely on a meticulously followed protocol. Below is a detailed methodology for validating the effects of this compound on gene expression.
I. RNA Extraction
-
Tissue/Cell Homogenization: Homogenize tissue samples or cell pellets in TRIzol™ reagent (or a similar RNA extraction reagent) according to the manufacturer's instructions.
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
-
RNA Solubilization: Air-dry the pellet and dissolve it in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop™). An A260/280 ratio of ~2.0 is considered pure. Verify RNA integrity via gel electrophoresis.
II. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, RNase-free tube, combine the total RNA (e.g., 1 µg), random primers or oligo(dT) primers, and dNTPs.
-
Denaturation: Incubate the mixture at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Reverse Transcription Mix: Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme to the RNA mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).
-
Inactivation: Inactivate the enzyme by heating at 70°C for 10 minutes. The resulting cDNA is now ready for qPCR.
III. Quantitative PCR (qPCR)
-
Reaction Mix Preparation: Prepare a master mix containing SYBR™ Green Master Mix (or a probe-based master mix), forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and nuclease-free water.
-
Plate Setup: Pipette the master mix into a 96-well qPCR plate and add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.
-
qPCR Run: Perform the qPCR in a real-time PCR detection system with a thermal cycling program typically consisting of:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green assays) to verify amplicon specificity.
-
-
Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression[6][7][8]. The expression of the target gene is normalized to the expression of the reference gene.
Visualizing Molecular Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating key signaling pathways. The NF-κB and Akt/FOXO1 pathways are two prominent examples.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for qPCR Validation
The following diagram illustrates the typical workflow for validating the effects of this compound on gene expression using qPCR.
References
- 1. mdpi.com [mdpi.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. This compound downregulates the expression of T cell receptors, pro-inflammatory cytokines and NF-κB activation against LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Potential of this compound and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is There a Difference in the Clinical Efficacy of this compound and Micronized Purified Flavonoid Fraction for the Treatment of Chronic Venous Disorders? Review of Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. science.smith.edu [science.smith.edu]
Diosmin's In Vitro Anticancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diosmin's performance in various in vitro cancer models. It aims to be an objective resource, presenting experimental data to compare its efficacy against other flavonoids and conventional chemotherapeutic agents. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Quantitative Performance Analysis of this compound
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the cancer type and specific cell line. The following tables summarize the IC50 values for this compound and its comparators.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | Incubation Time (hours) | Citation |
| Breast Cancer | 4T1 | 387 | 24 | [1] |
| MCF-7 | 5, 10, 20 (Induces senescence and apoptosis) | Not Specified | [2] | |
| Hepatocellular Carcinoma | HepG2 | 148 | 24 | [3][4] |
| HepG2 | ~100 (constrains nearly half the cell population) | 24 | [5] | |
| Skin Cancer | A431 | 45 µg/mL (~73.7 µM) | Not Specified | [6] |
| Prostate Cancer | DU145 | Potent genotoxic and pro-apoptotic agent | Not Specified | [7][8][9] |
| Glioblastoma | GBM8401 | 218.4 | 48 | [10] |
| LN229 | 299.2 | 48 | [10] | |
| Colon Cancer | HCT116 | 160 | 48 | [11] |
| SW480 | 152 | 48 | [11] | |
| Lung Cancer | A549 | > 40 | 72 | [1] |
Table 2: Comparative IC50 Values of this compound and Other Flavonoids
| Cancer Type | Cell Line | Compound | IC50 (µM) | Incubation Time (hours) | Citation |
| Hepatocellular Carcinoma | HepG2 | This compound | 148 | 24 | [3][4] |
| Hesperidin | 321 | 24 | [3][4] | ||
| Colon Cancer | HCT116 | This compound | 160 | 48 | [11] |
| Naringenin | 169 | 48 | [11] | ||
| SW480 | This compound | 152 | 48 | [11] | |
| Naringenin | 210 | 48 | [11] |
Table 3: Synergistic Effects of this compound in Combination Therapies
| Cancer Type | Cell Line | Combination | Effect | Citation |
| Breast Cancer | 4T1 | This compound + PGV-1 | Synergistic cytotoxic effect | [1] |
| Hepatocellular Carcinoma | HepG2 | This compound + Cisplatin | Enhanced cytotoxicity of Cisplatin | [3][4] |
| Colon Cancer | HCT116 & SW480 | This compound + Naringenin | Synergistic cytotoxicity and enhanced apoptosis | [11] |
| Breast Cancer | Not Specified | This compound + Curcumin | Synergistic inhibition of cancer cell growth and apoptosis induction | [2] |
| Not Specified | Not Specified | This compound + Quercetin | Synergistic inhibition of cancer cell growth and apoptosis induction |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Induction Pathway
This compound promotes programmed cell death in cancer cells through the intrinsic apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3), which ultimately execute apoptosis.[6]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. By downregulating the phosphorylation of Akt, this compound can suppress the downstream signaling that promotes cancer cell growth and survival.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression by promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the STAT3 signaling pathway. It can prevent the phosphorylation of STAT3, thereby blocking its activation and subsequent translocation to the nucleus where it would otherwise activate the transcription of genes involved in cancer progression.[1]
Experimental Protocols
To ensure the reproducibility and standardization of in vitro studies on this compound, detailed experimental protocols for key assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (and other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound for the desired time. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate cell populations as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Hesperidin and this compound Increased Cytotoxic Activity Cisplatin on Hepatocellular Carcinoma and Protect Kidney Cells Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces genotoxicity and apoptosis in DU145 prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces genotoxicity and apoptosis in DU145 prostate cancer cell line. | Sigma-Aldrich [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Glioblastoma Growth through Inhibition of Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A promising phytochemical for functional foods, nutraceuticals and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Alliance of Diosmin and Hesperidin: A Comparative Guide
In the realm of phlebotonics and vasoprotective agents, the combination of diosmin and hesperidin has garnered significant attention for its potential synergistic effects in managing various vascular and inflammatory conditions. This guide provides a comprehensive comparison of the therapeutic benefits of this flavonoid combination versus individual administration, supported by experimental data and detailed methodologies, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy: Monotherapy vs. Combination Therapy
The therapeutic advantages of the this compound-hesperidin combination are most evident in its superior efficacy in improving metabolic parameters and alleviating neuropathic pain compared to either flavonoid alone.
Table 1: Impact on Metabolic Profile in Patients with Metabolic Syndrome and Diabetic Neuropathy
| Parameter | Hesperidin (1g/day) | This compound (1g/day) | Hesperidin + this compound (1g/day) |
| Fasting Blood Glucose (mg/dL) | ↓ | ↓ | ↓↓ (More significant reduction) |
| Triglycerides (TGs) (mg/dL) | ↓ | ↓ | ↓↓ (More significant reduction) |
| Low-Density Lipoprotein (LDL) (mg/dL) | ↓ | ↓ | ↓↓ (More significant reduction) |
| Michigan Neuropathy Screening Instrument (MNSI) Score | ↓ | ↓ | ↓↓ (More significant reduction) |
| Data sourced from a randomized controlled trial involving 129 patients with Type 2 Diabetes Mellitus, Metabolic Syndrome, and neuropathy over a 12-week period. A more significant reduction indicates a greater therapeutic effect.[1][2] |
Table 2: Antihyperalgesic Effects in a Preclinical Model of Neuropathic Pain
| Treatment Group | Mechanical Hyperalgesia (Paw Withdrawal Threshold) | Thermal Hyperalgesia (Paw Withdrawal Latency) |
| Hesperidin (HS) | Significant decrease | Significant decrease |
| This compound (DS) + Hesperidin (HS) (DS10/HS100) | Improved antihyperalgesic response compared to HS alone | Improved antihyperalgesic response compared to HS alone |
| Data from a study on a chronic constriction injury (CCI) model in rats.[3][4] |
Antioxidant Capacity: A Comparative Analysis
Both this compound and hesperidin possess notable antioxidant properties. Preclinical studies in diabetic rat models have demonstrated their ability to modulate oxidative stress markers, with hesperidin showing slightly better potency in some aspects.
Table 3: Comparative Antioxidant Effects in Type 1 Diabetic Rats
| Parameter | This compound (50 & 100 mg/kg) | Hesperidin (50 & 100 mg/kg) |
| Superoxide Dismutase (SOD) Activity | No significant elevation | No significant elevation |
| Catalase (CAT) Activity | No significant difference from diabetic control | Significantly higher than diabetic control and this compound groups |
| Glutathione Peroxidase (GPx) Activity | No significant elevation | No significant elevation |
| LDL Cholesterol | ↓ | ↓ |
| HDL Cholesterol | ↑ | ↑ |
| Triglycerides | ↓ (at 50 mg/kg) | ↓ (at both doses) |
| Data from a four-week study in type 1 diabetic rats.[5][6] |
Experimental Protocols
Clinical Trial: Metabolic Profile and Neuropathy (NCT05243238)
-
Study Design: A parallel-group, randomized controlled trial.[1][2][7][8]
-
Participants: 129 patients with Type 2 Diabetes Mellitus, metabolic syndrome, and diabetic neuropathy.[1][2]
-
Intervention: Participants were randomized to receive their standard oral hypoglycemic medication along with one of the following for 12 weeks:
-
Outcome Measures:
Caption: Workflow of the clinical trial investigating the effects of this compound and hesperidin.
Preclinical Model: Neuropathic Pain
-
Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats, a widely used model to induce neuropathic pain.[3][4][9][10]
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are placed around it.[9][10]
-
Pain Assessment:
-
Drug Administration: Hesperidin and this compound, alone or in combination, were administered to the CCI rats before the pain assessment tests.
Caption: Workflow for the preclinical evaluation of antihyperalgesic effects.
Mechanistic Insights: Signaling Pathways
The synergistic effects of this compound and hesperidin are rooted in their ability to modulate key signaling pathways involved in inflammation and cellular protection.
Anti-inflammatory Signaling
Both flavonoids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][12][13][14][15][16][17]
-
NF-κB Pathway: this compound and hesperidin can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14][15][16] Hesperidin, for instance, has been shown to inhibit the degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm.[18]
-
MAPK Pathway: this compound has been observed to inhibit the phosphorylation of key MAPK proteins like JNK, ERK, and p38, thereby downregulating the inflammatory response.[11][19]
Caption: Inhibition of NF-κB and MAPK pathways by this compound and hesperidin.
Venotonic and Vasoprotective Mechanisms
The combination of this compound and hesperidin exerts its venotonic effects by:
-
Prolonging the vasoconstrictor effect of norepinephrine on the venous wall.
-
Improving venous tone and reducing venous capacitance, distensibility, and stasis .[20][21]
-
Reducing capillary hyperpermeability and increasing capillary resistance.[20][21]
These actions collectively contribute to the alleviation of symptoms associated with chronic venous insufficiency (CVI), such as edema and leg pain.[20][21][22][23]
Conclusion
The combination of this compound and hesperidin demonstrates a clear synergistic advantage over monotherapy in various therapeutic areas, particularly in managing metabolic disorders and neuropathic pain. This synergy is attributed to their complementary actions on key inflammatory and cellular signaling pathways. For drug development professionals, these findings underscore the potential of formulating these two flavonoids together to achieve enhanced therapeutic outcomes. Further research focusing on the precise molecular interactions and the optimization of dosage ratios in different pathological conditions is warranted to fully harness the synergistic potential of this flavonoid combination.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Hesperidin and this compound Individually or in Combination on Metabolic Profile and Neuropathy among Diabetic Patients with Metabolic Syndrome: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound or Hesperidin? Comparison of Antioxidative Action of Two Venoactive Flavonoids in Type 1 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hesperidin and this compound Effect on Metabolic Syndrome | DecenTrialz [decentrialz.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 11. This compound suppresses the proinflammatory mediators in lipopolysaccharide-induced RAW264.7 macrophages via NF-κB and MAPKs signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined Effects of this compound, Hesperidin, Ruscus aculeatus, Ananas comosus, and Bromelain on Endothelial Function and Gut Barrier Integrity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential and Therapeutic Roles of this compound in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Modulates the NF-kB Signal Transduction Pathways and Downregulation of Various Oxidative Stress Markers in Alloxan-Induced Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neuroprotective effects of hesperidin and this compound in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. droracle.ai [droracle.ai]
- 21. droracle.ai [droracle.ai]
- 22. researchgate.net [researchgate.net]
- 23. Comparative effectiveness of this compound and hesperidin combination in patients with chronic venous insufficiency - Kseneva - Vrach [journals.eco-vector.com]
A Comparative Guide to Analytical Methods for Diosmin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of diosmin in pharmaceutical formulations and biological matrices. The following sections present a cross-validation summary of key performance parameters, detailed experimental protocols for each method, and a generalized workflow for analytical method validation.
Quantitative Data Summary
The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry for this compound quantification is summarized below. These methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| RP-HPLC | 112.5 - 675[1] | 96.9 - 103[2] | 0.18[1] | 0.405[1] | - |
| RP-HPLC | 0.25 - 500 (in plasma)[3] | -2.7 to 4.2 (as % bias)[3] | 1.5 - 11.2 (intra-day)[3] | - | 0.25[3] |
| HPTLC | 0.1 - 3 (µ g/spot )[4][5] | 99.51 ± 0.177%[5] | - | 0.0125 (µ g/spot )[5] | 0.08 (µ g/spot )[5] |
| Green RP-HPTLC | 0.1 - 0.7 (ng/band)[6] | - | - | - | - |
| UV-Vis Spectrophotometry | 0.3 - 35[7] | 100.20 - 100.55[7] | 0.65 - 2.16[7] | 0.1[7] | 0.3[7] |
| UV-Vis Spectrophotometry | 2 - 24[8][9] | - | < 2[8][9] | 0.048[8][9] | 0.147[8][9] |
| Voltammetry | - | - | - | 5.22 x 10⁻⁸ M | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for its high precision and sensitivity in quantifying this compound, often simultaneously with its aglycone, hesperidin.
a) For Pharmaceutical Formulations [10][11]
-
Chromatographic System: A Waters Symmetry C18 column (100 mm × 4.6 mm, 2.6 µm) or a short C8 column (75 mm x 4 mm, 5 µm) can be used.[10][11]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid and methanol in a 60:40 ratio, or 0.05% formic acid (pH 4.1) and methanol (58:42, v/v).[10][11]
-
Detection: UV detection at 280 nm.[11]
-
Injection Volume: 5 µL.[11]
-
Sample Preparation: An accurately weighed amount of powdered tablets equivalent to about 450 mg of this compound is dissolved in 50 mL of 0.5 M NaOH, sonicated for 15 minutes, and diluted with a mixture of 0.01 M trisodium buffer (pH 12.4) and methanol (60:40, v/v).[12]
b) For Biological Samples (Human Plasma) [3]
-
Chromatographic System: A C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and 1% formic acid (58:42, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: LC-MS/MS with atmospheric pressure chemical ionization (APCI) in positive ion mode and multiple reaction monitoring (MRM). The selected transition for this compound is m/z 609.0 → 463.0.
-
Sample Preparation: Plasma samples are incubated with β-glucuronidase/sulphatase, followed by liquid-liquid extraction with tert-butyl methyl ether at pH 2.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and high-throughput alternative to HPLC for the quantification of this compound.
-
Stationary Phase: RP-18 silica gel 60 F254S HPTLC plates.[13]
-
Mobile Phase: A mixture of ethyl acetate, methanol, water, and acetic acid (25:2:2:1, v/v/v/v) or a green mobile phase of ethanol:water (5.5:4.5 v/v).[4][5][13]
-
Sample Application: Samples are applied as bands on the HPTLC plate.
-
Densitometric Analysis: The determination is carried out at 330 nm or 348 nm in reflection/absorption mode.[4][5][13]
-
Sample Preparation: For extraction from plant matrices or pharmaceutical formulations, a mixture of methanol and DMSO (1:1) has been found to be effective for achieving high recovery.[4]
UV-Vis Spectrophotometry
This is a cost-effective and rapid method for this compound quantification, suitable for routine quality control.
-
Principle: The method is based on the reaction of this compound with 4-aminoantipyrine (AAP) in the presence of an oxidizing agent like potassium hexacyanoferrate (III) in an alkaline medium, which forms a colored product.[7]
-
Wavelength of Maximum Absorbance (λmax): 524.5 nm for the colored product.[7] Another method involves direct measurement at 268 nm in 0.2 N NaOH.[8][9]
-
Reagents: 4-aminoantipyrine, potassium hexacyanoferrate (III), and an alkaline medium (e.g., 0.5 M NaOH).[7]
-
Sample Preparation: A known amount of the drug powder is dissolved in 0.5 M NaOH, filtered, and then diluted with doubly-distilled water.[7] For simultaneous estimation with hesperidin, dissolution in 0.2 N NaOH is used.[8][9]
Visualizations
General Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method to ensure its suitability for its intended purpose.
Caption: A flowchart of the analytical method validation process.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship and interdependence of various validation parameters.
Caption: Interdependence of analytical method validation parameters.
References
- 1. japsonline.com [japsonline.com]
- 2. Simultaneous Determination of this compound and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. A Green RP-HPTLC-Densitometry Method for the Determination of this compound in Pharmaceutical Formulations [mdpi.com]
- 7. benthamopen.com [benthamopen.com]
- 8. scispace.com [scispace.com]
- 9. scilit.com [scilit.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Development and validation of a fast and simple RP-HPLC method for the determination of this compound and hesperidin in combined tablet dosage form | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 12. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Safety Operating Guide
Proper Disposal of Diosmin: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the proper disposal of Diosmin, a flavonoid compound utilized in pharmaceutical research and development. Due to some variations in safety classifications across different suppliers, a cautious approach is recommended, managing this compound as a chemical waste to mitigate any potential risks.
Hazard Assessment Summary
While this compound is generally not classified as a hazardous substance for transport, different Safety Data Sheets (SDS) present slightly varied hazard information.[1][2] A conservative approach, treating the substance with care and adhering to chemical waste protocols, is advised.
| Hazard Classification | Source 1 (Carl ROTH)[1] | Source 2 (Szabo-Scandic)[3] | Source 3 (Cleanchem)[2] |
| OSHA Hazard Status | Not specified | Considered a Hazardous Substance | Not a "Hazardous Chemical" |
| Environmental Hazard | Not classified as hazardous | No data available | No data on ecotoxicity |
| Transport Regulation | Not subject to transport regulations | Not specified | Not regulated |
Step-by-Step Disposal Protocol
This protocol details the necessary procedures for the safe disposal of solid this compound, contaminated materials, and solutions. All waste must be handled in accordance with local, state, and federal regulations.[3]
Waste Segregation and Collection
Proper segregation is the first step in safe disposal.
-
Solid Waste : Collect pure or expired this compound powder, along with grossly contaminated items like weighing papers or filter media, in a designated, leak-proof hazardous waste container.[4]
-
Contaminated Labware : Disposable labware (e.g., pipette tips, centrifuge tubes) that has been in contact with this compound should be placed in the same solid chemical waste container.[4]
-
Aqueous Solutions : Solutions containing this compound should be collected in a designated hazardous aqueous waste container. Do not pour solutions down the drain .[1][3][4]
-
Incompatible Wastes : Ensure the designated waste container for this compound does not contain incompatible materials, such as strong oxidizing agents.[3]
Labeling of Waste Containers
Clear and accurate labeling is critical for safety and compliance.
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[4]
-
The label must include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[4]
Storage of Waste
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Keep containers tightly closed and store in a cool, dry place.[1][5]
Final Disposal
-
Arrange for the collection of the waste container by a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][4]
-
Disposal may involve incineration in a specialized facility equipped with an afterburner and scrubber or other methods approved by a licensed chemical destruction plant.[2][6]
Decontamination of Reusable Glassware
-
Glassware that has been in contact with this compound should be decontaminated before washing for reuse.[4]
-
Procedure :
Accidental Release and Spill Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions : Avoid breathing dust and prevent contact with skin and eyes.[3] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Environmental Precautions : Prevent the spill from entering drains, surface water, or groundwater.[1][7] If necessary, cover drains.[1]
-
Cleanup :
-
Disposal of Spill Debris : Collect all spilled material and cleanup debris into a designated hazardous waste container for disposal.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound waste streams.
References
Essential Safety and Logistical Information for Handling Diosmin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Diosmin, a flavonoid compound commonly found in citrus fruits.[1][2] While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation.[3][4][5] Therefore, a cautious approach, treating it as a potentially hazardous chemical, is recommended.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, the following personal protective equipment is essential to minimize exposure and ensure personal safety.
Eye and Face Protection:
Hand Protection:
-
Use protective gloves.[3] Nitrile rubber gloves with a material thickness of >0.11 mm are a suitable option, offering a breakthrough time of >480 minutes.[6]
-
It is important to inspect gloves prior to use and to wash and dry hands thoroughly after handling.[7]
Respiratory Protection:
-
In situations where dust formation is likely, respiratory protection is necessary.[6] A suitable respirator should be used to avoid inhalation of dust.[3]
Body Protection:
-
Wear a laboratory coat.[5] For scenarios with a higher risk of exposure, impervious clothing is recommended.[3]
Operational and Disposal Plans
A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety.
Receiving and Storage:
-
Upon receipt, ensure the container is clearly labeled and free from leaks.[8]
-
Store this compound in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly sealed.[3]
-
Recommended storage temperatures vary, with some sources suggesting 2–8 °C, while for the powder form, -20 °C is also recommended.[2][3][6]
-
Avoid storing near incompatible materials, such as oxidizing agents.[8]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust and contact with eyes and skin.[3][8]
-
Use only in areas with appropriate exhaust ventilation.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Emergency Procedures:
-
In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so. Continue rinsing.[3][6]
-
In case of skin contact: Wash with plenty of soap and water.[3] Take off contaminated clothing and wash it before reuse.[3]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3]
-
If swallowed: Rinse mouth. Do not induce vomiting. Call a doctor if you feel unwell.[3][6]
Spill Management:
-
For minor spills, clean up immediately.[8]
-
For major spills, alert emergency responders and advise personnel in the area.[8]
-
Avoid breathing dust and contact with skin and eyes.[8]
-
Use appropriate personal protective equipment during cleanup.[3]
-
Collect the spilled material mechanically and place it in a suitable container for disposal.[6]
-
Prevent the product from entering drains or water courses.[3]
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[8]
-
Dispose of contents and containers in accordance with local regulations.[3]
-
Do not allow wash water from cleaning equipment to enter drains.[8]
-
Contaminated packaging should be treated in the same way as the substance itself.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2–8 °C or -20 °C (powder) | [2][3][6] |
| Glove Material | Nitrile rubber | [6] |
| Glove Thickness | >0.11 mm | [6] |
| Glove Breakthrough Time | >480 minutes (permeation: level 6) | [6] |
| Occupational Exposure Limit (Dust) | TWA: 10 mg/m³ (inhalable), 4 mg/m³ (respirable) | [6] |
Note: The occupational exposure limits provided are for general dust and not specific to this compound.
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.
1. Preparation: 1.1. Ensure the work area is clean and uncluttered. 1.2. Verify that the exhaust ventilation is functioning correctly. 1.3. Don the required personal protective equipment: safety goggles with side shields, nitrile gloves, a lab coat, and a respirator if weighing outside of a ventilated enclosure.
2. Weighing the Compound: 2.1. Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. 2.2. Use a disposable weighing boat to prevent contamination of the balance. 2.3. Carefully transfer the desired amount of this compound powder using a clean spatula. 2.4. Close the primary container tightly immediately after use.
3. Solubilization and Use: 3.1. Add the solvent to the vessel containing the weighed this compound powder slowly to avoid splashing. 3.2. If heating is required, do so in a well-ventilated area. 3.3. Handle all solutions containing this compound with the same PPE as the powder.
4. Post-Handling: 4.1. Decontaminate the work surface with an appropriate cleaning agent. 4.2. Dispose of all contaminated disposable materials (e.g., weighing boat, pipette tips) in a designated hazardous waste container.[5] 4.3. Remove PPE in the correct order to avoid self-contamination. 4.4. Wash hands thoroughly with soap and water.
Safe Handling Workflow for this compound
Caption: A diagram illustrating the safe handling workflow for this compound, from preparation to disposal.
References
- 1. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. This compound: Uses, Dosage, Side Effects, Interactions and More [medicoverhospitals.in]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
